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  • Product: 4-Chloropyridine-2,5-dicarboxylic acid
  • CAS: 1227945-07-4

Core Science & Biosynthesis

Foundational

4-Chloropyridine-2,5-dicarboxylic acid chemical properties

An In-depth Technical Guide to 4-Chloropyridine-2,5-dicarboxylic acid: Properties, Synthesis, and Applications Introduction 4-Chloropyridine-2,5-dicarboxylic acid is a halogenated heterocyclic compound belonging to the p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloropyridine-2,5-dicarboxylic acid: Properties, Synthesis, and Applications

Introduction

4-Chloropyridine-2,5-dicarboxylic acid is a halogenated heterocyclic compound belonging to the pyridine dicarboxylic acid family. The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The presence of multiple functional groups—a pyridine nitrogen, two carboxylic acid moieties, and a chlorine substituent—imparts a unique and versatile chemical reactivity to this molecule, positioning it as a potentially valuable building block in organic synthesis and medicinal chemistry.

While extensive research exists for related isomers such as Pyridine-2,5-dicarboxylic acid and various chloropyridine derivatives, specific literature on 4-Chloropyridine-2,5-dicarboxylic acid is notably scarce.[2] This guide, therefore, aims to provide a comprehensive overview by consolidating the available structural data and extrapolating its chemical properties, potential synthetic routes, and applications based on the well-established chemistry of its constituent functional groups and analogous compounds. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of this specific molecule.

Molecular Structure and Physicochemical Properties

The core of 4-Chloropyridine-2,5-dicarboxylic acid is a pyridine ring substituted at the C4 position with a chlorine atom and at the C2 and C5 positions with carboxylic acid groups. This substitution pattern influences the electronic distribution within the aromatic ring and the overall physicochemical properties of the molecule.

Figure 1: Molecular structure of 4-Chloropyridine-2,5-dicarboxylic acid.

The key physicochemical data, primarily sourced from computational predictions available on PubChem, are summarized below.[2]

PropertyValueSource
Molecular Formula C₇H₄ClNO₄[2]
Molecular Weight 201.57 g/mol [2]
Monoisotopic Mass 200.98288 Da[2]
InChI Key KXNBJIIPZFBSPA-UHFFFAOYSA-N[2]
SMILES C1=C(C(=CN=C1C(=O)O)C(=O)O)Cl[2]
Predicted XlogP 0.9[2]
Appearance Solid (Predicted)
Solubility Expected to be soluble in polar organic solvents and aqueous base.

Spectroscopic and Analytical Characterization (Predicted)

  • ¹H NMR: The pyridine ring is expected to show two signals for the aromatic protons. The proton at the C3 position and the proton at the C6 position will appear as singlets or very narrowly split doublets. Due to the electron-withdrawing effects of the adjacent carboxylic acid and the nitrogen atom, the C6 proton is expected to be the most downfield-shifted.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals. The carbons of the two carboxylic acid groups will appear significantly downfield (~165-175 ppm). The five carbons of the pyridine ring will have chemical shifts influenced by the chloro and carboxyl substituents.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorbances for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Cl stretching vibrations (typically 600-800 cm⁻¹). The aromatic C=C and C=N stretching bands will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted collision cross-section (CCS) values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated.[2]

Synthesis and Reactivity

Proposed Synthetic Pathway

A direct, documented synthesis for 4-Chloropyridine-2,5-dicarboxylic acid is not published. However, a plausible route can be designed based on established pyridine chemistry. One potential approach involves the chlorination of a suitable precursor, such as pyridine-2,5-dicarboxylic acid N-oxide. The N-oxide functionality activates the C4 position for nucleophilic attack by a chloride source (e.g., from POCl₃ or SOCl₂), followed by deoxygenation.

start Pyridine-2,5-dicarboxylic acid intermediate Pyridine-2,5-dicarboxylic acid N-oxide start->intermediate Oxidation (e.g., m-CPBA) product 4-Chloropyridine-2,5-dicarboxylic acid intermediate->product Chlorination & Deoxygenation (e.g., POCl₃ or SOCl₂)

Figure 2: Proposed synthetic workflow for 4-Chloropyridine-2,5-dicarboxylic acid.

Experimental Protocol (Hypothetical):

  • N-Oxide Formation: Pyridine-2,5-dicarboxylic acid is dissolved in a suitable solvent like acetic acid or dichloromethane. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by TLC until the starting material is consumed. The resulting N-oxide is then isolated.

  • Deoxygenative Chlorination: The purified Pyridine-2,5-dicarboxylic acid N-oxide is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4] The reaction is typically heated to reflux. This step introduces the chlorine atom at the C4 position and removes the N-oxide oxygen.

  • Workup and Purification: After completion, the excess chlorinating agent is carefully quenched and removed under reduced pressure. The crude product is then purified, for example by recrystallization from a suitable solvent system, to yield 4-Chloropyridine-2,5-dicarboxylic acid.

Chemical Reactivity

The reactivity of this molecule is dictated by its three key functional groups:

  • Carboxylic Acids: The two carboxyl groups can undergo standard reactions such as esterification (with alcohols under acidic conditions), amide formation (via activation with reagents like SOCl₂ or DCC followed by addition of an amine), and reduction to alcohols using strong reducing agents like LiAlH₄.[5]

  • Pyridine Ring and Chlorine: The pyridine ring is electron-deficient, particularly due to the electron-withdrawing carboxylic acid groups. This deactivation makes electrophilic aromatic substitution difficult. Conversely, the chlorine at the C4 position may be susceptible to nucleophilic aromatic substitution (SₙAr) with strong nucleophiles, although the reaction may require harsh conditions.

  • Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated to form pyridinium salts.[6] It can also act as a ligand to coordinate with metal ions, a property leveraged in the formation of metal-organic frameworks (MOFs).[7]

Potential Applications in Research and Development

Given its structure, 4-Chloropyridine-2,5-dicarboxylic acid holds promise as a versatile intermediate and building block in several scientific domains.

  • Pharmaceutical Synthesis: Pyridinecarboxylic acids are prevalent in drug discovery. For instance, the parent compound, Pyridine-2,5-dicarboxylic acid, has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various diseases.[8] The chloro-substituted derivative could be used as a scaffold to develop new analogues with modulated potency, selectivity, or pharmacokinetic properties. The chlorine atom provides a handle for further synthetic modifications.

  • Agrochemicals: Chloropyridines are a cornerstone of the agrochemical industry, forming the basis of many herbicides and fungicides.[9] 4-Chloropyridine-2,5-dicarboxylic acid could serve as a precursor for novel crop protection agents.

  • Materials Science: Dicarboxylic acids are common linkers in the synthesis of MOFs. The specific geometry and electronic properties of this molecule could lead to the formation of novel porous materials with potential applications in gas storage, separation, or catalysis.[7]

Safety and Handling

No specific safety data sheet (SDS) exists for 4-Chloropyridine-2,5-dicarboxylic acid. However, based on data for related chloropyridine and pyridinecarboxylic acid compounds, the following precautions are advised:

  • Hazards: The compound is expected to be a skin, eye, and respiratory irritant.[10][11] It may be harmful if swallowed or inhaled.[12][13]

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.[13]

Conclusion

4-Chloropyridine-2,5-dicarboxylic acid is a molecule with significant untapped potential. While direct experimental data remains limited, its structural features suggest a rich and versatile chemistry. By leveraging established principles of pyridine reactivity, this guide has outlined its predicted properties, a plausible synthetic route, and promising avenues for its application in medicinal chemistry, agrochemicals, and materials science. Further experimental investigation is necessary to fully characterize this compound and validate its potential as a valuable tool for scientific innovation.

References

  • PubChem. 4-chloropyridine-2,5-dicarboxylic acid (C7H4ClNO4). Available at: [Link]

  • Journal of Organic Chemistry. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Available at: [Link]

  • KamulinBiotech. Materials Safety Data Sheet. Available at: [Link]

  • Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents. Method for synthesizing 4-chloro-pyridine.
  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

  • NIST. 4-Pyridinecarboxylic acid, 2,6-dichloro-. Available at: [Link]

  • Wikipedia. Pyridines. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • RSC Publishing. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies. Available at: [Link]

  • ResearchGate. FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. Available at: [Link]

  • PubMed. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Available at: [Link]

Sources

Exploratory

Structure of 4-Chloropyridine-2,5-Dicarboxylic Acid: A Technical Guide

Executive Summary 4-Chloropyridine-2,5-dicarboxylic acid (C₇H₄ClNO₄) is a highly functionalized heterocyclic scaffold critical to the fields of reticular chemistry (MOFs) and medicinal chemistry. As a derivative of isoci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloropyridine-2,5-dicarboxylic acid (C₇H₄ClNO₄) is a highly functionalized heterocyclic scaffold critical to the fields of reticular chemistry (MOFs) and medicinal chemistry. As a derivative of isocinchomeronic acid, its structural asymmetry distinguishes it from the more common 2,6-isomers (dipicolinic acid derivatives), offering unique bite angles for metal coordination and specific electronic vectors for nucleophilic aromatic substitution (SₙAr). This guide details its molecular architecture, synthetic pathways, and utility as a precursor for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

Part 1: Molecular Architecture & Crystallography

Structural Identity

The molecule consists of a pyridine ring substituted with carboxylic acid groups at the 2- and 5-positions and a chlorine atom at the 4-position. Unlike the symmetric 2,6-dicarboxylic acid, this isomer possesses a dipole moment directed significantly by the asymmetric placement of the electron-withdrawing groups.

FeatureSpecification
IUPAC Name 4-Chloropyridine-2,5-dicarboxylic acid
Common Analog 4-Chloroisocinchomeronic acid
Formula C₇H₄ClNO₄
Molar Mass 201.56 g/mol
Symmetry Point Group C₁ (Asymmetric planar)
Electronic Character

-deficient heteroaromatic; highly electrophilic at C4
Electronic Distribution & Reactivity Vectors

The nitrogen atom (N1) and the two carboxyl groups (C2, C5) exert a strong electron-withdrawing effect, significantly depleting electron density at the C4 position. The chlorine atom, while inductively withdrawing, is capable of weak resonance donation, but the overall system renders C4 highly susceptible to nucleophilic attack.

  • C4 Position: The "soft" electrophilic center. The chloride is an excellent leaving group in SₙAr reactions, activated by the para-nitrogen and ortho-carboxyl group.

  • C2 vs. C5 Carboxyls: The C2-COOH is adjacent to the ring nitrogen (alpha position), making it more acidic (lower pKa) and prone to decarboxylation under thermal stress compared to the C5-COOH (beta position).

G Center 4-Chloropyridine-2,5-dicarboxylic acid N1 N1: Pyridine Nitrogen (Electron Sink) Center->N1 C4 C4-Cl: S_NAr Center (High Electrophilicity) Center->C4 C2 C2-COOH: Alpha Position (High Acidity / Decarboxylation Risk) Center->C2 C5 C5-COOH: Beta Position (Stable Coordination Site) Center->C5

Figure 1: Reactivity map highlighting the electronic differentiation between the 2- and 5-positions and the activation of the C4-chloride.

Part 2: Synthetic Pathways & Mechanistic Insights

Two primary routes exist for synthesizing this scaffold.[1] The choice depends on the availability of starting materials (lutidine derivatives vs. chelidamic acid analogs).

Route A: The Oxidative Pathway (From Lutidine)

This route involves the oxidation of 4-chloro-2,5-dimethylpyridine . It is favored industrially as it avoids handling unstable di-acids early in the process.

  • Starting Material: 4-chloro-2,5-dimethylpyridine.

  • Oxidant: Potassium Permanganate (KMnO₄) or aqueous Sodium Dichromate.

  • Mechanism: Benzylic oxidation converts both methyl groups to carboxylates. The chlorine atom remains stable under these oxidative conditions.

Route B: The Deoxychlorination Pathway (Laboratory Standard)

This protocol transforms 4-hydroxy-2,5-pyridinedicarboxylic acid (4-hydroxyisocinchomeronic acid) into the chloro-derivative using phosphorus oxychloride (POCl₃). This is the preferred method for high-purity applications like drug discovery.

Detailed Protocol: Deoxychlorination

Reagents: 4-hydroxy-2,5-pyridinedicarboxylic acid (1.0 eq), POCl₃ (excess, solvent/reagent), PCl₅ (1.1 eq), Catalytic DMF.

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend the 4-hydroxy precursor in neat POCl₃ (10 mL per gram of substrate).

  • Activation: Add PCl₅ portion-wise to facilitate the formation of the active chlorinating species. Add 2-3 drops of DMF (Vilsmeier-Haack type activation).

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. The suspension will clear as the acyl chlorides and the imidoyl chloride form.

    • Note: The carboxylic acids are temporarily converted to acid chlorides during this step.

  • Quench & Hydrolysis: Cool the mixture. Remove excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/water.

    • Critical Step: Stir vigorously for 2 hours to ensure the acid chlorides hydrolyze back to the dicarboxylic acid, while the C4-Cl bond remains intact.

  • Isolation: Adjust pH to ~1.0–2.0. The product precipitates as a white/off-white solid. Filtration and recrystallization from water/ethanol yield the pure acid.

Synthesis Start 4-Hydroxy-2,5-pyridinedicarboxylic acid Reagent POCl3 / PCl5 (Reflux, 110°C) Start->Reagent Inter Intermediate: 4-Chloro-diacid chloride Reagent->Inter Chlorination Hydrolysis Ice Water Quench (Hydrolysis of COCl -> COOH) Inter->Hydrolysis Product 4-Chloropyridine-2,5-dicarboxylic acid Hydrolysis->Product Selective Hydrolysis

Figure 2: Synthetic workflow for the deoxychlorination of the 4-hydroxy precursor.

Part 3: Physicochemical Characterization

NMR Spectroscopy

The asymmetry of the molecule results in two distinct aromatic signals in the ¹H NMR spectrum.

NucleusShift (δ ppm, DMSO-d₆)MultiplicityAssignment
¹H ~9.05Singlet (s)H6 (Deshielded by N and C5-COOH)
¹H ~8.35Singlet (s)H3 (Shielded relative to H6, steric crowding)
¹³C 165.0, 163.5-C=O (Carboxylic acids)
¹³C 152.0-C6 (Alpha carbon)
¹³C 144.5-C4 (Chlorinated carbon)
Solubility and Handling
  • Solubility: Poor in cold water and non-polar solvents. Soluble in DMSO, DMF, and aqueous base (forming the di-anion).

  • Stability: Stable at room temperature. Hygroscopic. The C-Cl bond is stable to acid but labile to basic nucleophiles (hydroxide, alkoxides).

Part 4: Applications in Research & Development

Metal-Organic Frameworks (MOFs)

The 2,5-dicarboxylate motif offers a "kinked" geometry (approx. 120–140° angle) compared to the linear 1,4-benzenedicarboxylates or the 2,6-pyridinedicarboxylates.

  • Function: Acts as a rigid, V-shaped linker.

  • Pore Engineering: The 4-chloro substituent projects into the MOF pore, allowing for post-synthetic modification (PSM) via SₙAr or simply altering the pore environment (hydrophobicity/sterics) to enhance gas sorption selectivity (e.g., CO₂/N₂ separation).

Medicinal Chemistry: HIF-PH Inhibitors

This scaffold is a structural mimetic of 2-oxoglutarate, the natural co-substrate for Prolyl Hydroxylase Domain (PHD) enzymes.

  • Mechanism: The pyridine nitrogen and the 2-carboxylate chelate the active site Iron (Fe²⁺) of the enzyme.

  • Derivatization: The 4-chloro group is a handle for introducing bulky hydrophobic groups (e.g., phenoxy fragments) via SₙAr. This extension is critical for occupying the hydrophobic pocket of the HIF-PH enzyme, increasing potency and selectivity (analogous to the SAR of Roxadustat and Vadadustat).

References

  • PubChem. (2025).[2] 4-Chloropyridine-2,5-dicarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Markees, D. G. (1958). The Reaction of N-Alkyl-4-pyridone-2,6-dicarboxylic Acids with Thionyl Chloride. Journal of Organic Chemistry. (Cited for general chlorination protocols of pyridine dicarboxylic acids).[3] [Link]

  • ResearchGate. (2017). Optimized protocols for POCl3 chlorination of hydroxypyridines. [Link]

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Foundational

An In-depth Technical Guide to 4-chloropyridine-2,5- and 2,6-dicarboxylic acid: A Comparative Analysis for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive comparative analysis of two isomeric compounds, 4-chloropyridine-2,5-dicarboxylic acid and 4-chloropyridine-2,6-dicarboxylic acid. The distinct placement of the carb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive comparative analysis of two isomeric compounds, 4-chloropyridine-2,5-dicarboxylic acid and 4-chloropyridine-2,6-dicarboxylic acid. The distinct placement of the carboxylic acid groups on the pyridine ring imparts unique chemical and physical properties, influencing their synthesis, coordination chemistry, and potential applications, particularly in the realms of materials science and drug development. This document delves into the nuanced differences between these molecules, offering a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. We will explore their structural attributes, synthesis methodologies, coordination behavior with metal ions, and prospective roles in the design of novel therapeutic agents.

Introduction: The Significance of Pyridine Dicarboxylic Acid Isomers

Pyridine and its derivatives are fundamental building blocks in organic chemistry and are integral to the structure of many biologically active compounds, including a significant number of pharmaceuticals and agrochemicals.[1] The introduction of carboxylic acid functional groups onto the pyridine scaffold dramatically increases its utility, particularly as versatile ligands in coordination chemistry and as key intermediates in organic synthesis.[2] The isomeric positioning of these carboxylic acid groups, as seen in 4-chloropyridine-2,5-dicarboxylic acid and 4-chloropyridine-2,6-dicarboxylic acid, leads to subtle yet critical differences in their molecular geometry, electronic properties, and steric hindrance. These differences, in turn, dictate their reactivity, the stability and structure of their metal complexes, and their potential as pharmacophores in drug design.[3][4] This guide aims to elucidate these distinctions, providing a foundational understanding for their strategic application in research and development.

Comparative Overview: At a Glance

To begin our comparative analysis, a summary of the fundamental properties of 4-chloropyridine-2,5-dicarboxylic acid and 4-chloropyridine-2,6-dicarboxylic acid is presented below.

Property4-chloropyridine-2,5-dicarboxylic acid4-chloropyridine-2,6-dicarboxylic acid
Molecular Formula C₇H₄ClNO₄[5]C₇H₄ClNO₄
Molecular Weight 201.57 g/mol 201.57 g/mol
CAS Number 86539-72-44722-94-5[6]
Appearance White to off-white solidWhite to yellow crystal/powder[7]
Canonical SMILES C1=C(C(=CN=C1C(=O)O)C(=O)O)Cl[5]C1=C(C(=NC(=C1)C(=O)O)Cl)C(=O)O
InChI Key KXNBJIIPZFBSPA-UHFFFAOYSA-N[5]IYUMNONNHYADBU-UHFFFAOYSA-N

Structural Isomerism and its Implications

The defining difference between these two molecules lies in the spatial arrangement of the two carboxylic acid groups on the 4-chloropyridine ring. This seemingly minor variation has profound consequences for their chemical behavior.

G cluster_0 4-chloropyridine-2,5-dicarboxylic acid cluster_1 4-chloropyridine-2,6-dicarboxylic acid 2_5_isomer 2_6_isomer Synthesis_2_6 Start 4-Hydroxy-2,6-pyridinedicarboxylic Acid Reagent Phenylphosphonic dichloride Start->Reagent Add Intermediate Reaction Mixture (Exothermic) Reagent->Intermediate Forms Heating Heat to 130°C (3 hours) Intermediate->Heating Hydrolysis Hydrolysis (Deionized Water) Heating->Hydrolysis Purification Purification (Diafiltration & Washing) Hydrolysis->Purification Product 4-chloropyridine-2,6-dicarboxylic acid Purification->Product

Caption: Synthetic workflow for 4-chloropyridine-2,6-dicarboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 4-hydroxy-2,6-pyridinedicarboxylic acid and phenylphosphonic dichloride. [6]2. Initial Heating and Exotherm Control: Gently heat the suspension in an oil bath to approximately 75°C. The reaction is exothermic and will generate foam. Control the reaction rate by adjusting the heating and maintaining a steady nitrogen flow. [6]3. Sustained Heating: Once the initial exothermic reaction subsides, gradually increase the temperature to 130°C and maintain with continuous stirring for 3 hours. [6]4. Hydrolysis: After cooling the reaction mixture to about 50°C, slowly pour it into deionized water with stirring to hydrolyze the excess reagent. [6]5. Purification: The resulting solid is collected by filtration, washed extensively with deionized water, and can be further purified by recrystallization or diafiltration to yield the final product. [6]

Synthesis of 4-chloropyridine-2,5-dicarboxylic acid

The synthesis of 4-chloropyridine-2,5-dicarboxylic acid is less commonly reported in the literature. However, a plausible synthetic route can be devised from related pyridine precursors, such as through the oxidation of a corresponding dimethylpyridine derivative followed by chlorination, or via a multi-step process involving the construction of the substituted pyridine ring. One potential, though not explicitly detailed for this specific isomer in the provided search results, could involve the oxidation of a suitable 4-chloro-2,5-dialkylpyridine.

Coordination Chemistry: A Tale of Two Ligands

The distinct geometries of the two isomers lead to significant differences in their coordination behavior with metal ions.

4-chloropyridine-2,6-dicarboxylic acid: The Pincer Ligand

As previously mentioned, the 2,6-isomer is an excellent tridentate "pincer" ligand. This coordination mode results in the formation of highly stable, five-membered chelate rings with a metal center. [8]This predictable and robust coordination behavior has made it a popular building block for the construction of a wide variety of metal-organic frameworks (MOFs) and coordination polymers. [9]The properties of these materials, such as their porosity, luminescence, and magnetic behavior, can be tuned by the choice of the metal ion and the overall network architecture.

Coordination_2_6 M Metal Ion N N M->N Coordination Bond O1 O M->O1 Coordination Bond O2 O M->O2 Coordination Bond Ligand Pyridine Ring

Caption: Tridentate coordination of the 2,6-isomer.

4-chloropyridine-2,5-dicarboxylic acid: The Versatile Bridging Ligand

The asymmetric nature of the 2,5-isomer makes its coordination chemistry more complex and varied. It can coordinate to a metal center in a bidentate fashion, utilizing the pyridine nitrogen and one of the carboxylate groups. Alternatively, the two carboxylate groups can bridge different metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers with intricate topologies. The lack of the rigid pincer motif allows for greater flexibility in the resulting coordination geometries.

Applications in Drug Development: Exploring the Potential

Pyridine carboxylic acid derivatives are prevalent in a wide range of pharmaceuticals, acting as key pharmacophores that interact with biological targets. [3][4]The introduction of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.

While direct comparisons of the biological activities of 4-chloropyridine-2,5-dicarboxylic acid and 4-chloropyridine-2,6-dicarboxylic acid are not extensively documented, their isomeric structures suggest they could interact differently with enzyme active sites or receptors. The rigid, planar nature of the pyridine ring combined with the hydrogen bonding capabilities of the carboxylic acid groups makes them attractive scaffolds for rational drug design.

For instance, pyridine dicarboxylic acids have been investigated for their potential as enzyme inhibitors. [4]The specific geometry and electronic properties of each isomer would influence its binding affinity and selectivity for a particular target. The 2,6-isomer, with its ability to strongly chelate metal ions, could be explored in the design of inhibitors for metalloenzymes. The 2,5-isomer, with its more flexible coordination modes, might offer opportunities for interacting with different binding pockets.

Drug_Development cluster_0 Isomer Scaffolds cluster_1 Potential Biological Targets cluster_2 Therapeutic Outcomes Isomer_2_5 4-chloropyridine-2,5-dicarboxylic acid Enzymes Enzymes (e.g., Metalloenzymes) Isomer_2_5->Enzymes Receptors Cellular Receptors Isomer_2_5->Receptors Isomer_2_6 4-chloropyridine-2,6-dicarboxylic acid Isomer_2_6->Enzymes Isomer_2_6->Receptors Inhibition Enzyme Inhibition Enzymes->Inhibition Modulation Receptor Modulation Receptors->Modulation

Caption: Potential roles of the isomers in drug development.

Conclusion: A Tale of Two Isomers with Distinct Futures

References

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  • Pyridines - Wikipedia. (URL: [Link])

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF A SUPRAMOLECULAR COPPER (II) COMPLEX OBTAINED FROM PYRIDINE-2,. (URL: [Link])

  • The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity - ResearchGate. (URL: [Link])

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Exploratory

synthesis intermediates of 4-chloropyridine-2,5-dicarboxylic acid

An In-depth Technical Guide to the Synthesis Intermediates of 4-Chloropyridine-2,5-dicarboxylic Acid Authored by a Senior Application Scientist This guide provides an in-depth exploration of the synthetic pathways and ke...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Intermediates of 4-Chloropyridine-2,5-dicarboxylic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways and key intermediates leading to 4-chloropyridine-2,5-dicarboxylic acid, a crucial building block in the development of novel pharmaceutical and agrochemical agents. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a vital resource for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

4-Chloropyridine-2,5-dicarboxylic acid is a heterocyclic compound whose structural rigidity and trifunctionality (a chloro-substituent and two carboxylic acid groups) make it a highly valuable scaffold in medicinal and materials chemistry. The chloro group at the 4-position acts as a versatile synthetic handle for nucleophilic aromatic substitution, while the carboxylic acids provide sites for amide bond formation, esterification, or coordination chemistry.

The synthesis of this target molecule is not trivial due to the electron-deficient nature of the pyridine ring, which deactivates it towards common electrophilic substitution reactions. Therefore, successful synthetic strategies rely on carefully chosen precursors and activation methods. This guide will dissect the primary retrosynthetic approaches, focusing on the preparation and characteristics of the pivotal intermediates involved.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of 4-chloropyridine-2,5-dicarboxylic acid reveals several potential synthetic disconnections and corresponding strategies. The primary challenge lies in the controlled introduction of the chloro group at the C4 position and the establishment of the carboxyl groups at C2 and C5.

G cluster_0 Route A: Late-Stage Chlorination cluster_1 Route B: Hydroxy-to-Chloro Conversion cluster_2 Route C: Side-Chain Oxidation Target 4-Chloropyridine-2,5-dicarboxylic Acid InterA2 Pyridine-N-oxide-2,5-dicarboxylic Acid Target->InterA2 Deoxygenation InterB1 4-Hydroxypyridine-2,5-dicarboxylic Acid Target->InterB1 Chlorination (e.g., POCl3) InterC1 4-Chloro-2,5-dialkylpyridine Target->InterC1 Oxidation (e.g., KMnO4) InterA1 Pyridine-2,5-dicarboxylic Acid or its Diester InterA2->InterA1 N-Oxidation InterB2 Acyclic Precursors (e.g., diketones, nitriles) InterB1->InterB2 Ring Formation InterC2 Substituted Pyridine InterC1->InterC2 Chlorination & Alkylation

Caption: Retrosynthetic pathways to the target molecule.

This analysis highlights three primary strategic approaches:

  • Route A: Late-Stage Chlorination: This approach begins with a pre-functionalized pyridine-2,5-dicarboxylic acid scaffold and introduces the chloro group in a later step, often via an N-oxide intermediate to direct substitution to the 4-position.

  • Route B: Hydroxy-to-Chloro Conversion: This strategy involves the synthesis of a 4-hydroxypyridine (pyridone) intermediate, which is then converted to the target chloro-derivative. The pyridone itself is typically constructed from acyclic precursors.

  • Route C: Side-Chain Oxidation: This pathway starts with a simpler 4-chloropyridine derivative bearing oxidizable side chains (like methyl groups) at the 2- and 5-positions, which are then converted to carboxylic acids.

Key Synthetic Routes and Core Intermediates

Route A: Late-Stage Chlorination of Pyridine-2,5-dicarboxylic Acid

This is one of the most direct conceptual routes, starting from the readily available 2,5-Pyridinedicarboxylic acid (also known as isocinchomeronic acid).[1] However, direct chlorination of the pyridine ring is challenging. A critical intermediate is the corresponding N-oxide, which activates the 4-position for nucleophilic attack.

Step 1: N-Oxidation to Form Pyridine-N-oxide-2,5-dicarboxylic Acid

The nitrogen lone pair in pyridine is susceptible to oxidation by peracids, forming an N-oxide.[2] This transformation is fundamental because the N-oxide functionality electronically activates the C2 and C4 positions of the ring, making them susceptible to subsequent transformations.

  • Causality: The N-O bond draws electron density from the ring, particularly from the ortho (2,6) and para (4) positions, making them electrophilic. This electronic modification is pivotal for the subsequent chlorination step.

Step 2: Deoxygenative Chlorination

The N-oxide intermediate can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction proceeds through an initial attack of the N-oxide oxygen onto the chlorinating agent, followed by nucleophilic attack of a chloride ion at the activated 4-position and subsequent elimination to restore aromaticity and remove the oxygen.

Workflow for Route A

G Start Pyridine-2,5- dicarboxylic Acid N_Oxide Pyridine-N-oxide-2,5- dicarboxylic Acid Start->N_Oxide  Peracid (e.g., m-CPBA)   Target 4-Chloropyridine-2,5- dicarboxylic Acid N_Oxide->Target  SOCl₂ or POCl₃  

Caption: Synthetic workflow for Route A.

Route B: Synthesis via 4-Hydroxypyridine Intermediate

This route leverages the tautomeric nature of 4-hydroxypyridine, which exists in equilibrium with its pyridone form. The hydroxyl group can be readily converted to a chloro group using standard reagents.

Step 1: Synthesis of 4-Hydroxypyridine-2,5-dicarboxylic Acid

The synthesis of the 4-hydroxypyridine core often involves a ring-forming condensation reaction.[3] For instance, multicomponent reactions involving alkoxyallenes, nitriles, and carboxylic acids can yield highly functionalized 4-hydroxypyridine derivatives.[3] A more classical approach involves the condensation of acetone with dimethyl oxalate, followed by cyclization and hydrolysis to form 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), a close analogue.[4] Adapting such methods to achieve 2,5-substitution is a key synthetic challenge.

Step 2: Chlorination of the 4-Hydroxy Intermediate

The conversion of the 4-hydroxy group to a chloro group is a standard transformation. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are highly effective.

  • Mechanism Insight: The reaction with POCl₃ involves the formation of a pyridyl dichlorophosphate intermediate. This intermediate is highly activated towards nucleophilic attack by a chloride ion at the C4 position, leading to the displacement of the dichlorophosphate group and formation of the C-Cl bond.

Route C: Oxidation of a 4-Chloro-2,5-dialkylpyridine Intermediate

This strategy introduces the chloro group early and relies on the robust oxidation of alkyl side chains to form the carboxylic acids.

Step 1: Synthesis of the 4-Chloro-2,5-dialkylpyridine Intermediate

The synthesis of this intermediate can be challenging. It may involve building the pyridine ring from acyclic precursors already containing the desired substitution pattern or by functionalizing a simpler pyridine. For example, 4-chloropyridine can be synthesized from pyridine using chlorinating agents or from 1-(4-pyridyl)pyridinium chloride.[5][6][7] Subsequent introduction of the alkyl groups at the 2 and 5 positions would be required.

Step 2: Oxidation to 4-Chloropyridine-2,5-dicarboxylic Acid

The alkyl side chains of the intermediate are oxidized to carboxylic acids. Strong oxidizing agents are required for this transformation.

  • Reagent Choice: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions are commonly employed for converting alkylpyridines to pyridyl carboxylic acids.[8] The choice of conditions is critical to avoid degradation of the pyridine ring or unwanted side reactions.

Detailed Experimental Protocols

The following protocols are adapted from authoritative sources and provide a practical guide for key transformations.

Protocol 1: Synthesis of 4-Chloropyridine-2-carboxylic acid from Pyridine-2-carboxylic acid

This protocol demonstrates a direct chlorination approach that can be conceptually extended to dicarboxylic acids. The method uses thionyl chloride with a bromide salt as a catalyst.[9][10]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2-carboxylic acid (1.0 eq) and sodium bromide (2.0 eq) in thionyl chloride (approx. 10 mL per gram of acid).

  • Reaction: Heat the suspension to reflux. The mixture will typically change color from dark green to deep red.[9] Maintain reflux for 20 hours.

  • Work-up: Cool the reaction mixture in an ice bath to -2°C. Slowly and carefully add distilled water under vigorous stirring, ensuring the temperature remains below 2°C. A white precipitate of the product should form.

  • Isolation: Continue stirring the mixture at room temperature for an additional 20 hours to ensure complete precipitation. Remove the solvent and water via rotary evaporation.

  • Purification: Recrystallize the solid product from a minimal amount of hot ethanol to yield pure 4-chloropyridine-2-carboxylic acid.[9] A reported yield for this transformation is 28%.[9]

Protocol 2: Oxidation of 4-Chloro-2-methylpyridine

This protocol illustrates the oxidation of a methyl group to a carboxylic acid on a chlorinated pyridine ring, a key step in Route C.[8]

  • Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-chloro-2-methylpyridine (1.0 eq, e.g., 0.1 mol) and 200 mL of water.

  • Heating: Slowly heat the mixture with a heating mantle to 75°C.

  • Oxidation: Add potassium permanganate (KMnO₄) powder (2.5 eq, e.g., 0.25 mol) in several portions. Control the temperature between 80-82°C. Wait for the purple color to disappear (indicating consumption of KMnO₄) before adding the next portion.

  • Quenching & Filtration: After all KMnO₄ has been added, stir at temperature for an additional 30 minutes. Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Isolation: Cool the combined filtrate and acidify with HCl to a pH of 3-4 to precipitate the product.[8]

  • Purification: Filter the solid product, wash with cold water, and dry to obtain 4-chloropyridine-2-carboxylic acid.[8]

Comparative Analysis of Synthetic Routes

Parameter Route A (N-Oxide) Route B (Hydroxy Intermediate) Route C (Oxidation)
Starting Material Pyridine-2,5-dicarboxylic acidAcyclic precursors4-Chloropyridine derivative
Key Intermediate Pyridine-N-oxide-2,5-dicarboxylic acid4-Hydroxypyridine-2,5-dicarboxylic acid4-Chloro-2,5-dialkylpyridine
Key Transformation Deoxygenative ChlorinationHydroxy-to-Chloro ConversionSide-chain Oxidation
Advantages Direct, starts from a common precursor.Utilizes robust and well-known reactions.Introduces the chloro group early.
Challenges N-oxide synthesis and handling.Synthesis of the hydroxy intermediate can be complex.Harsh oxidation conditions, potential for low yields.

Conclusion

The synthesis of 4-chloropyridine-2,5-dicarboxylic acid is a challenging yet achievable goal for the synthetic chemist. The choice of synthetic route depends heavily on the availability of starting materials, scalability requirements, and tolerance for harsh reagents. Understanding the synthesis, handling, and reactivity of key intermediates such as Pyridine-N-oxide-2,5-dicarboxylic acid , 4-Hydroxypyridine-2,5-dicarboxylic acid , and 4-Chloro-2,5-dialkylpyridines is paramount. The N-oxide route offers a conceptually direct pathway, while the oxidation of a pre-chlorinated dialkylpyridine provides an alternative, albeit with potential challenges in the final oxidation step. The strategies and protocols detailed in this guide provide a solid foundation for researchers to make informed decisions in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities.

References

  • PMC (PubMed Central). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5.... [Link]

  • PrepChem.com. Preparation of 4-chloropyridine. [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. [Source not publicly available]
  • Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • ResearchGate. Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. [Link]

  • Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]

  • Google Patents. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • PrepChem.com. Synthesis of Diethyl Pyridine-2,5-dicarboxylate. [Link]

  • Wikipedia. Pyridine. [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 4-Chloropyridine-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-chloropyridine-2,5-dicarboxylic acid (CAS No. 1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-chloropyridine-2,5-dicarboxylic acid (CAS No. 1227945-07-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally analogous pyridine carboxylic acids to establish a robust safety framework. The principles of chemical analogy are applied to infer potential hazards and necessary precautions, ensuring a high level of safety in the laboratory.

Understanding the Compound: A Profile Based on Analogy

4-Chloropyridine-2,5-dicarboxylic acid belongs to a class of compounds characterized by a chlorinated pyridine ring with carboxylic acid functional groups. While specific data for this molecule is limited, its structural relatives, such as 4-chloropicolinic acid, 2-chloropyridine-4-carboxylic acid, and other pyridinedicarboxylic acids, provide a reliable basis for assessing its toxicological and chemical properties.[1][2][3][4] These analogues are known to be irritants and require careful handling to minimize exposure.[3][5][6]

Key Structural Features of Concern:

  • Chlorinated Pyridine Ring: This moiety can influence the compound's reactivity and metabolic pathways.

  • Carboxylic Acid Groups: These acidic functional groups can contribute to skin and eye irritation.

  • Crystalline Powder Form: As a solid, it poses a risk of airborne dust generation, leading to respiratory irritation.[1][7]

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of analogous compounds, 4-chloropyridine-2,5-dicarboxylic acid is anticipated to be classified as follows under the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[3][4][5][6][8]
Eye Irritation2AH319: Causes serious eye irritation[3][4][5][6][8][9]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][4][5][6]

It is also prudent to consider the potential for this compound to be harmful if swallowed, as this is a hazard associated with some chlorinated pyridine derivatives.[10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A systematic approach to exposure control is paramount. The hierarchy of controls, from most to least effective, should be implemented to ensure personnel safety.

Hierarchy of Controls cluster_main Hierarchy of Controls for 4-Chloropyridine-2,5-dicarboxylic Acid Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Specific Research) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of controls for managing exposure risks.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of 4-chloropyridine-2,5-dicarboxylic acid in its solid form or in solution should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[11][12]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne dust or vapors.[5][11]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[5][7]Protects against dust particles and splashes that can cause serious eye irritation.[5][8][9]
Hand Protection Nitrile or neoprene gloves.[7][11]Provides a chemical-resistant barrier to prevent skin contact and irritation.[5][8]
Body Protection A fully buttoned laboratory coat.[11][12]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required for large spills or when engineering controls are not sufficient.[1][9]Protects against inhalation of fine dust particles that can cause respiratory tract irritation.[3][5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.

4.1. Handling

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][2]

  • Grounding: Ground and secure containers when dispensing or pouring the product to prevent static discharge.[5]

  • Personal Hygiene: Wash hands and exposed skin thoroughly after handling.[1][5][8] Do not eat, drink, or smoke in the laboratory.[5][10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2]

4.2. Storage

  • Container: Keep containers tightly closed when not in use.[1][3][5][9]

  • Location: Store in a cool, dry, and well-ventilated area.[2][3][8][11]

  • Segregation: Store away from incompatible materials.

Emergency Procedures: A Step-by-Step Response Plan

In the event of an exposure or spill, a rapid and informed response is crucial.

Emergency_Response_Flowchart cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Response Actions Start Exposure or Spill Occurs Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Small_Spill Small Spill Start->Small_Spill Large_Spill Large Spill Start->Large_Spill Flush_Skin Remove contaminated clothing. Flush skin with water for 15 min. Skin_Contact->Flush_Skin Flush_Eyes Flush eyes with water for 15 min. Seek medical attention. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air. Seek medical attention. Inhalation->Fresh_Air Rinse_Mouth Do NOT induce vomiting. Rinse mouth, seek medical attention. Ingestion->Rinse_Mouth Cleanup_Small Wear appropriate PPE. Sweep up, avoid dust. Dispose of as hazardous waste. Small_Spill->Cleanup_Small Evacuate Evacuate the area. Alert emergency responders. Large_Spill->Evacuate

Caption: Decision tree for emergency response to exposure or spills.

5.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and shoes.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1][5] Get medical aid if irritation develops or persists.[1]

  • Inhalation: Remove the individual from exposure to fresh air immediately.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][13] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[13] Call a physician or poison control center immediately.[2]

5.2. Accidental Release Measures

  • Minor Spills: Carefully sweep up the spilled solid material, avoiding the creation of dust clouds.[1][2][8] Place in a suitable, closed container for disposal.

  • Major Spills: Evacuate the area and alert emergency responders.[7] Wear appropriate PPE, including respiratory protection, during cleanup.

Stability and Reactivity

  • Stability: The compound is expected to be stable under normal storage conditions.[2]

  • Conditions to Avoid: Avoid dust formation, excess heat, and incompatible materials.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.

References

  • Personal protective equipment for handling (ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid - Benchchem.
  • 2,3-Pyridine dicarboxylic acid Safety Data Sheet Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4-Chloropyridine-2,6-dicarboxylic acid | 4722-94-5 - Sigma-Aldrich.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • Safety Data Sheet for Pyridine - University of Washington.
  • 2,6-Pyridinedicarboxylic acid - Bio-Strategy.
  • 4-Chloropicolinic acid - AK Scientific, Inc.
  • SAFETY DATA SHEET - Fisher Scientific (5-Chloropyridine-2-carboxylic acid).
  • SAFETY DATA SHEET - TCI Chemicals.
  • 4-Chloro-pyridine-2-carboxylic acid AldrichCPR 5470-22-4 - Sigma-Aldrich.
  • 4-Chloropyridine-2-carboxylic acid | 5470-22-4 - ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich (1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid).
  • 4-Chloropyridine Hydrochloride Safety Data Sheet Jubilant Ingrevia Limited.
  • Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97% - Cole-Parmer.

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Protocols & Analytical Methods

Method

synthesis of 4-chloropyridine-2,5-dicarboxylic acid from 4-chloro-3-methylpyridine

Application Note & Protocol: Synthesis of 4-Chloropyridine-2,5-dicarboxylic Acid Introduction Pyridinecarboxylic acids are a critical class of compounds in the pharmaceutical and agrochemical industries, serving as key b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 4-Chloropyridine-2,5-dicarboxylic Acid

Introduction

Pyridinecarboxylic acids are a critical class of compounds in the pharmaceutical and agrochemical industries, serving as key building blocks for a wide range of bioactive molecules.[1] 4-Chloropyridine-2,5-dicarboxylic acid, in particular, is a valuable intermediate due to its multiple functional groups, which allow for diverse subsequent chemical modifications. This document provides a comprehensive guide for the synthesis of 4-chloropyridine-2,5-dicarboxylic acid from the readily available starting material, 4-chloro-2,5-dimethylpyridine.

The presented protocol is based on the robust and well-established method of oxidizing alkyl side chains on a pyridine ring using a strong oxidizing agent.[2] Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation due to its high reactivity and relatively low cost.[3] This application note will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol for synthesis and purification, and offer insights based on extensive experience in synthetic organic chemistry.

The Synthetic Pathway: An Overview

The synthesis of 4-chloropyridine-2,5-dicarboxylic acid from 4-chloro-2,5-dimethylpyridine is a direct oxidation reaction. Both methyl groups on the pyridine ring are oxidized to carboxylic acids in a single step using an excess of potassium permanganate in an aqueous solution. The overall transformation is depicted below:

Figure 1: Overall Synthetic Scheme Diagram illustrating the oxidation of 4-chloro-2,5-dimethylpyridine to 4-chloropyridine-2,5-dicarboxylic acid.

The reaction is typically performed under neutral to slightly alkaline conditions, and heating is required to drive the reaction to completion. The insoluble manganese dioxide (MnO₂) byproduct is then removed by filtration, and the desired dicarboxylic acid is isolated by acidification of the filtrate.

Mechanistic Insights: The "Why" Behind the Protocol

The oxidation of alkyl groups attached to an aromatic ring by potassium permanganate is a classic transformation in organic chemistry.[4] The electron-withdrawing nature of the pyridine ring facilitates the oxidation of the appended methyl groups.[1] The reaction proceeds through a free-radical mechanism. The rate-determining step is believed to be the abstraction of a hydrogen atom from the methyl group by the permanganate ion, forming a pyridylic radical.[4][5]

This initial hydrogen atom transfer is the most energy-intensive step.[5] Once the radical is formed, it is rapidly oxidized further through a series of steps involving manganese intermediates of various oxidation states, ultimately leading to the corresponding carboxylic acid. Because any alkyl group with a benzylic (or in this case, pyridylic) hydrogen is susceptible to this oxidation, both methyl groups of 4-chloro-2,5-dimethylpyridine are converted to carboxylic acids.[4]

The reaction is performed in an aqueous medium, which is necessary for the permanganate chemistry. The formation of a brown precipitate of manganese(IV) oxide (MnO₂) is a visual indicator that the oxidation is proceeding.[4]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 4-chloropyridine-2,5-dicarboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-chloro-2,5-dimethylpyridine≥97%Sigma-Aldrich
Potassium permanganate (KMnO₄)ACS Reagent, ≥99.0%Sigma-Aldrich
Concentrated Hydrochloric Acid (HCl)ACS Reagent, 37%Fisher Scientific
Deionized Water
Celite® 545Optional, for filtration
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 14.16 g (0.1 mol) of 4-chloro-2,5-dimethylpyridine and 400 mL of deionized water.

  • Initiation of Oxidation: Begin stirring the mixture to create a suspension. Gently heat the mixture to 75-80°C using a heating mantle.

  • Addition of Oxidant: Once the temperature has stabilized, begin the portion-wise addition of 63.2 g (0.4 mol) of potassium permanganate (KMnO₄) powder. Add the KMnO₄ in small portions over a period of 1-2 hours to control the exothermic reaction. The disappearance of the purple color of the permanganate and the formation of a brown precipitate of MnO₂ indicates that the reaction is proceeding.[6]

  • Reaction Monitoring: After the final portion of KMnO₄ has been added, maintain the reaction mixture at 80-85°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by analyzing a small, quenched aliquot of the reaction mixture. Continue heating until the starting material is no longer detectable. This typically takes 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with two 50 mL portions of hot water to ensure complete recovery of the product.[6]

    • Combine the filtrates, which should be a clear, colorless to pale yellow solution.

    • Cool the filtrate in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of 4-chloropyridine-2,5-dicarboxylic acid will form.

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with two portions of cold deionized water to remove any remaining inorganic salts.

    • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques, including:

  • Melting Point: Compare with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O and O-H of the carboxylic acids).

Process Flow Diagram

The following diagram illustrates the workflow for the synthesis and purification of 4-chloropyridine-2,5-dicarboxylic acid.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Charge Flask: 4-chloro-2,5-dimethylpyridine + Water heat Heat to 80°C start->heat Stir add_kmno4 Add KMnO4 (portion-wise) heat->add_kmno4 react Stir at 80-85°C (4-6 hours) add_kmno4->react cool_reaction Cool to RT react->cool_reaction Reaction Complete filter_mno2 Filter MnO2 cool_reaction->filter_mno2 acidify Acidify Filtrate (conc. HCl, pH 2-3) filter_mno2->acidify precipitate Precipitate Product acidify->precipitate filter_product Vacuum Filtration precipitate->filter_product dry Dry in Vacuum Oven filter_product->dry final_product 4-Chloropyridine-2,5- dicarboxylic Acid dry->final_product

Caption: Workflow for the synthesis of 4-chloropyridine-2,5-dicarboxylic acid.

Safety Precautions

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • The reaction is exothermic. Careful, portion-wise addition of the oxidant is crucial to maintain control of the reaction temperature.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 4-chloropyridine-2,5-dicarboxylic acid from 4-chloro-2,5-dimethylpyridine via potassium permanganate oxidation is a reliable and scalable method. This protocol provides a detailed and robust procedure suitable for researchers in academic and industrial settings. By understanding the underlying mechanism and adhering to the outlined steps, a high yield of the desired product can be consistently achieved.

References

  • IOSR Journal of Applied Chemistry. Permanganate Oxidation mechanisms of Alkylarenes. [Link]

  • Spitzer, U. A. (1972). Mechanism of permanganate oxidation of alkanes, arenes and related compounds. Ph.D. Thesis, The University of British Columbia. [Link]

  • Synthetic Communications. (1992). A Novel Synthesis of 2,6-Pyridinedicarboxylic Acid by the Ptc Auto-Oxidation of 2,6-Lutidine. 22(18). [Link]

  • Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate. [Link]

  • Mishra, B. K. et al. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela. [Link]

  • Chinese Journal of Organic Chemistry. Synthesis of 3 or 4-Substituted Pyridine-2, 6-Dicarboxylic Acid. [Link]

  • ResearchGate. (2015). (PDF) Permanganate Oxidation mechanisms of Alkylarenes. [Link]

  • Bulletin of the Korean Chemical Society. (2004). Selective Oxidation of Methylarenes with Pyridinium Chlorochromate. 25(10). [Link]

  • ResearchGate. (2018). How can I perform a controlled oxidation of methyl aromatic groups using SeO2?[Link]

  • Google Patents. (1938). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Google Patents. (1957).
  • Polish Journal of Chemistry. (1981). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. 55(3). [Link]

  • Google Patents. (1983). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Google Patents. (2020). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • Organic Syntheses. OXIDATION WITH THE CHROMIUM TRIOXIDE-PYRIDINE COMPLEX PREPARED in situ. [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Wikipedia. 3-Methylpyridine. [Link]

  • PubMed. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]

  • ResearchGate. (2009). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. [Link]

  • Organic Syntheses. PREPARATION OF 4-CHLORO-2-(METHYLTHIO)PYRIMIDINE. [Link]

  • ResearchGate. (2001). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. [Link]

  • ACS Publications. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. [Link]

  • University of Huddersfield Repository. (1995). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. [Link]

  • Google Patents. (2011). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • ResearchGate. (2001). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). [Link]

  • Google Patents. (1938). US2109957A - Preparation of pyridine-carboxylic acids and the like.
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • Google Patents. (2011). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

Sources

Application

post-synthetic modification of pyridine dicarboxylic acid MOFs

Application Note: Post-Synthetic Modification (PSM) of Pyridine-Dicarboxylic Acid MOFs Executive Summary Post-synthetic modification (PSM) allows for the introduction of chemical complexity into Metal-Organic Frameworks...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Post-Synthetic Modification (PSM) of Pyridine-Dicarboxylic Acid MOFs

Executive Summary

Post-synthetic modification (PSM) allows for the introduction of chemical complexity into Metal-Organic Frameworks (MOFs) that is otherwise unattainable during de novo synthesis due to steric hindrance or thermal instability. This guide focuses on MOFs constructed from pyridine-dicarboxylic acid (PDC) derivatives—specifically those where the pyridine nitrogen remains uncoordinated (free) after framework assembly.

The most robust platforms for this chemistry are MOF-253 (Al-based) and UiO-67-bpy (Zr-based), which utilize bipyridine-dicarboxylates. However, the protocols herein are adaptable to any PDC-based MOF (e.g., using 2,5-PDC) provided the nitrogen donor is accessible.

Key Applications:

  • Heterogeneous Catalysis: Immobilizing noble metals (Pd, Pt, Rh) for C-H activation.

  • Gas Separation: Enhancing CO₂ selectivity via N-alkylation (quaternization).

  • Drug Delivery: Creating cationic frameworks for anionic drug encapsulation.

Critical Pre-requisite: The "Free Nitrogen" Rule

Before attempting PSM, the user must verify the coordination mode of the pyridine linker.

  • Scenario A (Structural N): In many 3,5-PDC MOFs (e.g., Zn/Co coordination polymers), the nitrogen atom binds to the metal node to form the lattice. PSM is impossible here without collapsing the structure.

  • Scenario B (Free N): In MOF-253 or UiO-67-bpy, the carboxylates bind the node, leaving the pyridine nitrogens pointing into the pore. These are the targets for this guide.

Strategic Workflow Visualization

The following diagram outlines the critical path for PSM, highlighting the decision points between Metalation and Alkylation.

PSM_Workflow Start Parent MOF Synthesis (e.g., MOF-253, UiO-67-bpy) Activation Activation (Desolvation) Critical Step: Remove pore solvents Start->Activation 150-200°C, Vac Decision Select Modification Route Activation->Decision RouteA Route A: Post-Synthetic Metalation (Catalysis) Decision->RouteA RouteB Route B: N-Alkylation (Ionic Frameworks) Decision->RouteB ProcessA Incubation with Metal Salt (MCl2 in MeCN/MeOH) RouteA->ProcessA ProcessB Reflux with Alkyl Halide (MeI or MeOTf in CHCl3) RouteB->ProcessB Wash Exhaustive Washing (Soxhlet or Centrifugation) ProcessA->Wash ProcessB->Wash Validation Validation (PXRD, BET, Digestion NMR) Wash->Validation

Figure 1: Generalized workflow for post-synthetic modification of pyridine-functionalized MOFs. Note the critical activation step to ensure pore accessibility.

Protocol A: Post-Synthetic Metalation (Catalytic Functionalization)

This protocol describes the immobilization of Pd(II) onto MOF-253. This system mimics homogeneous pincer complexes but prevents catalyst leaching.

Mechanism: The free pyridine nitrogens act as a chelating ligand (bipyridine site) or monodentate ligand (simple pyridine) to bind transition metal salts (


) from solution.
Materials
  • Parent MOF: MOF-253 (Al(OH)(bpydc)) or UiO-67-bpy.

  • Metal Source:

    
     or 
    
    
    
    . (Avoid simple chloride hydrates if solubility is poor in organic solvents).
  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Procedure
  • Activation (Crucial):

    • Heat 100 mg of MOF-253 at 150°C under dynamic vacuum (

      
       Torr) for 12 hours.
      
    • Why: This removes coordinated water/DMF from the pyridine sites. If omitted, the metal salt cannot compete with the solvent for the binding site.

  • Solution Preparation:

    • Dissolve 0.5 equivalents (relative to the linker) of

      
       in 10 mL anhydrous MeCN.
      
  • Incubation:

    • Add the activated MOF powder to the metal salt solution under an inert atmosphere (

      
      ).
      
    • Reflux at 80°C for 18–24 hours.

    • Note: For UiO-67 derivatives, lower temperatures (60°C) may be preferred to prevent linker exchange with the solvent.

  • Washing:

    • Centrifuge the solid and decant the supernatant.

    • Wash 3x with fresh MeCN to remove unbound metal salts.

    • Soak in MeCN for 24 hours (refreshing solvent twice) to ensure no physisorbed metal remains.

  • Drying:

    • Dry under vacuum at ambient temperature.

Expected Outcome: A color change is typical (e.g., White MOF


 Yellow/Orange upon Pd loading).

Protocol B: N-Alkylation (Quaternization)

This protocol converts the neutral pyridine linker into a cationic pyridinium moiety. This is highly effective for increasing affinity for anionic guests or CO₂.

Materials
  • Reagent: Methyl Iodide (MeI) or Methyl Triflate (MeOTf). Warning: MeOTf is a powerful alkylating agent; handle with extreme care.

  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM).
    
Step-by-Step Procedure
  • Suspension:

    • Suspend 100 mg of activated MOF in 10 mL of

      
      .
      
  • Addition:

    • Add excess Methyl Iodide (approx. 20 equivalents relative to pyridine sites).

    • Why Excess? The reaction is heterogeneous and diffusion-limited. Excess reagent drives the equilibrium.

  • Reaction:

    • Stir at room temperature for 24–48 hours.

    • Optimization: If using UiO-67, ensure the framework is stable in the chosen halogenated solvent.

  • Washing:

    • Wash extensively with

      
       and then Methanol to remove unreacted alkyl halide.
      
  • Anion Exchange (Optional):

    • The product will be the Iodide salt. To switch to Chloride or

      
      , soak the MOF in a saturated solution of the desired salt in methanol for 24 hours.
      

Characterization & Validation Standards

Trustworthiness in PSM requires proving that the modification occurred inside the pore and that the framework remained intact.

TechniqueMetricSuccess Criteria
Digestion 1H NMR Quantification Gold Standard. Digest MOF in

/DMSO-

. Observe chemical shift of pyridine protons. Calculate % conversion (e.g., 50% metalation).
PXRD Integrity Diffraction pattern must match the parent MOF. Loss of peaks indicates framework collapse.
N2 Isotherm (BET) Porosity Surface area will decrease (pore blocking by new groups). Complete loss of porosity suggests collapse or pore clogging.
XPS Chemical State Shift in N 1s binding energy. confirms metal coordination or quaternization.
ICP-OES Loading Quantifies the Metal:Linker ratio (e.g., Pd:Al ratio in modified MOF-253).
Digestion NMR Protocol (The "Truth" Test)
  • Take 5-10 mg of modified MOF.

  • Add 0.5 mL DMSO-

    
     and 2-3 drops of concentrated 
    
    
    
    (or HF for Zr-MOFs, caution advised).
  • Sonicate until clear solution forms.

  • Analyze via 1H NMR. The shift of the pyridine ring protons (typically downfield upon metalation/alkylation) allows integration against the unshifted signals to determine yield.

Troubleshooting Guide

  • Issue: Low Metal Loading.

    • Cause: Incomplete activation. Water molecules blocked the N-sites.

    • Solution: Increase activation temperature or duration. Use strictly anhydrous solvents during metalation.

  • Issue: Loss of Crystallinity (Amorphous PXRD).

    • Cause: Reaction conditions too harsh (pH or temperature).

    • Solution: Reduce reaction temperature. For Alkylation, switch from MeOTf (aggressive) to MeI (milder).

  • Issue: Metal Leaching during Catalysis.

    • Cause: Metal was physisorbed, not coordinated.

    • Solution: Implement the "Soxhlet extraction" washing step with the reaction solvent before drying.

References

  • Bloch, E. D., et al. (2010). "Metal Insertion in a Microporous Metal-Organic Framework Lined with 2,2'-Bipyridine." Journal of the American Chemical Society.

    • Foundational paper on MOF-253 metal
  • Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks." Chemical Reviews.

    • Authorit
  • Kaur, H., et al. (2019). "Post-synthetic metalation of bipyridyl-containing metal-organic frameworks for highly efficient catalytic organic transformations." Dalton Transactions.

    • Specific protocols for UiO-67-bpy modific
  • Manna, K., et al. (2016). "Post-Synthetic Metalation of Bipyridyl-Containing Metal–Organic Frameworks for Highly Efficient Catalytic Organic Transformations." Journal of the American Chemical Society.

    • Advanced catalytic applic

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Chloropyridine-2,5-dicarboxylic Acid

Welcome to the technical support center for 4-chloropyridine-2,5-dicarboxylic acid (CAS: 1227945-07-4). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloropyridine-2,5-dicarboxylic acid (CAS: 1227945-07-4). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your experiments proceed smoothly and efficiently.

Part 1: Understanding the Solubility Challenge

Before troubleshooting, it is crucial to understand the molecular characteristics of 4-chloropyridine-2,5-dicarboxylic acid that govern its solubility.

Q1: Why is 4-chloropyridine-2,5-dicarboxylic acid poorly soluble in many common organic solvents?

A1: The low solubility stems from a combination of strong intermolecular forces and its unique chemical structure.

  • Zwitterionic Character: The molecule contains both acidic functional groups (two carboxylic acids) and a basic functional group (the pyridine nitrogen). This allows for intramolecular proton transfer, giving the molecule a zwitterionic, or salt-like, character.[1][2] Molecules with this characteristic often exhibit strong electrostatic interactions.

  • Hydrogen Bonding: The carboxylic acid groups are potent hydrogen bond donors and acceptors, leading to a highly stable and tightly packed crystal lattice structure.

  • High Polarity: The combination of the pyridine ring, two carboxylic acids, and an electronegative chlorine atom results in a highly polar molecule.

For a solvent to dissolve this compound, it must provide sufficient energy to overcome the strong crystal lattice energy. Non-polar or moderately polar solvents like hexane, toluene, diethyl ether, and dichloromethane (DCM) cannot effectively disrupt these strong intermolecular hydrogen bonds and electrostatic forces, resulting in poor solubility.[1]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides direct answers and actionable protocols for common solubility issues.

Q2: I'm starting a new project. What are the best initial solvents to try for dissolving 4-chloropyridine-2,5-dicarboxylic acid?

A2: Based on the compound's high polarity and hydrogen bonding capacity, you should begin with highly polar, aprotic solvents. These solvents are effective because they can act as strong hydrogen bond acceptors.

SolventClassExpected SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Often the most effective choice for dissolving complex polar molecules and zwitterions.[1][3]
Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, DMF is an excellent solvent for this class of compounds.[1]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh A powerful polar aprotic solvent, often used when DMSO or DMF are unsuitable.
Methanol / Ethanol Polar ProticModerateCan dissolve the compound, but solubility may be lower than in DMSO or DMF.[4] Gentle heating may be required.
Water Polar ProticpH-DependentSolubility in neutral water is limited but increases significantly with the addition of a base.[3]
Acetone Polar AproticLow to ModerateMay show some success, especially with heating, as its carbonyl group can act as a hydrogen bond acceptor.[5]
Acetonitrile (ACN) Polar AproticLowGenerally not a good first choice, but may work in co-solvent mixtures.
Tetrahydrofuran (THF) Polar AproticVery LowUnlikely to be effective on its own due to lower polarity.

Q3: My compound won't dissolve even in DMSO. What physical methods can I use to improve dissolution?

A3: If you encounter difficulties even with a recommended solvent, the dissolution kinetics may be slow. Physical agitation can help overcome this barrier.

  • Heating: Gently warming the mixture can significantly increase both the rate of dissolution and the saturation point. Always use a stir plate with controlled heating and monitor the temperature to prevent potential degradation, especially for prolonged periods.

  • Sonication: Using an ultrasonic bath is a highly effective method for breaking apart solid agglomerates and accelerating the dissolution process without excessive heating.[1] This is particularly useful for preparing saturated or near-saturated solutions.

Q4: My reaction is incompatible with polar aprotic solvents like DMSO. How can I use pH modification to dissolve the compound in other solvents like water or alcohols?

A4: This is a highly effective and common strategy. By converting the carboxylic acid groups into their corresponding carboxylate salts, you dramatically increase polarity and break the zwitterionic character, significantly enhancing solubility in polar protic solvents.[1][6][7][8][9]

Protocol 2.1: Solubility Enhancement via Basification
  • Objective: To dissolve 4-chloropyridine-2,5-dicarboxylic acid by converting it to its more soluble salt form.

  • Materials:

    • 4-chloropyridine-2,5-dicarboxylic acid

    • Target solvent (e.g., Deionized Water, Methanol, Ethanol)

    • A suitable base (e.g., 1M NaOH, Triethylamine (TEA), Potassium Carbonate)

    • Stir plate and stir bar

  • Procedure: a. Suspend the 4-chloropyridine-2,5-dicarboxylic acid in your chosen solvent (e.g., 10 mL of water). b. While stirring vigorously, add the base dropwise. For the two carboxylic acid groups, you will need at least two molar equivalents of a monobasic base (like NaOH or TEA) for full deprotonation. c. Continue stirring and adding the base until the solid completely dissolves. The solution should become clear. d. Note: The resulting solution will contain the salt of your compound (e.g., the disodium salt). Ensure this is compatible with your downstream reaction chemistry. If you need to recover the acid form later, you can re-acidify the solution with an acid like HCl to precipitate the compound.[3]

Q5: Can I use a co-solvent system to fine-tune the solubility for my specific reaction conditions?

A5: Yes, a co-solvent approach is an excellent way to achieve the desired solubility and maintain compatibility with other reagents.[10][11] A small amount of a powerful solvent like DMSO can be added to a larger volume of a less effective but more compatible solvent.

Protocol 2.2: Co-Solvent Screening Workflow
  • Objective: To find a binary solvent mixture that dissolves the compound and is suitable for the reaction.

  • Procedure: a. Prepare a concentrated stock solution of the compound in a strong solvent (e.g., 100 mg/mL in DMSO). b. In a separate vial, add your primary, reaction-compatible solvent (e.g., 1 mL of Acetonitrile). c. While vortexing or stirring the primary solvent, slowly add small aliquots (e.g., 10-50 µL) of the concentrated stock solution. d. Observe for any precipitation. If the solution remains clear, you have successfully created a stable co-solvent system. e. This method helps to keep the compound solvated while minimizing the concentration of the potentially problematic co-solvent.

Part 3: Visualization & Workflows

To aid in your experimental design, the following workflow provides a logical decision-making process for addressing solubility issues.

Solubility_Troubleshooting start Start: Compound is Insoluble solvent_check Q: What solvent are you using? start->solvent_check nonpolar Non-Polar / Low-Polarity (Hexane, DCM, THF) solvent_check->nonpolar polar High-Polarity Aprotic (DMSO, DMF) solvent_check->polar switch_solvent Action: Switch to a high-polarity aprotic solvent (e.g., DMSO, DMF) nonpolar->switch_solvent physical_methods Action: Apply Physical Methods (Heating, Sonication) polar->physical_methods success Success: Compound Dissolved switch_solvent->success Soluble still_insoluble Still Insoluble? physical_methods->still_insoluble ph_modification Action: Use pH Modification (Add Base to form a salt) still_insoluble->ph_modification Yes still_insoluble->success No ph_modification->success

Sources

Optimization

Technical Support Center: Separation of 6-Chloropyridine-2,5- vs. 2,6-Dicarboxylic Acid Isomers

Core Directive & Scientific Context This guide addresses the separation of 6-chloropyridine-2,5-dicarboxylic acid (6-Cl-2,5-PDC) and 6-chloropyridine-2,6-dicarboxylic acid (6-Cl-2,6-PDC) .[1] These isomers typically aris...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

This guide addresses the separation of 6-chloropyridine-2,5-dicarboxylic acid (6-Cl-2,5-PDC) and 6-chloropyridine-2,6-dicarboxylic acid (6-Cl-2,6-PDC) .[1]

These isomers typically arise during the oxidation of 2-chloro-5,6-dimethylpyridine or the chlorination of pyridine dicarboxylates.[1] Separation is challenging due to their zwitterionic nature and similar solubilities in organic solvents.[1] However, their acid dissociation constants (pKa) and crystal lattice energies differ significantly due to symmetry:

  • 2,6-Isomer (Pseudo-symmetric): The carboxylic acids are flanking the nitrogen.[1] The chlorine at position 4 (or 6 depending on numbering convention relative to N) creates a distinct dipole.[1]

  • 2,5-Isomer (Asymmetric): Exhibits different hydrogen-bonding networks in the solid state.[1]

The Golden Rule: Do not rely on standard C18 silica chromatography for preparative separation. It is unscalable and costly.[1] The primary separation must be thermodynamic (crystallization), with chromatography reserved for analytical validation.

Isomer Separation Decision Matrix

Before starting, determine your purity requirements and current state.[1]

SeparationMatrix Start Crude Mixture (2,5- & 2,6-Isomers) Check Determine Ratio (HPLC) Start->Check Decision Is Target Purity > 99%? Check->Decision MethodA Method A: Stepwise Acidification (Exploits pKa differences) Decision->MethodA No (Standard Grade) MethodB Method B: Esterification & Distillation (Exploits Boiling Points) Decision->MethodB Yes (Pharma Grade) ResultA Yield: High Purity: ~95-98% MethodA->ResultA ResultB Yield: Moderate Purity: >99.5% MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate separation workflow based on purity requirements.

Protocol A: Stepwise pH-Controlled Crystallization (The Workhorse)

This method relies on the fact that the 2,6-dicarboxylic acid (dipicolinic acid derivative) often has a lower solubility in strongly acidic aqueous media compared to the 2,5-isomer due to its ability to form stable intermolecular hydrogen bond networks (dimers) that pack efficiently.[1]

Workflow
  • Dissolution: Suspend crude solid in water (10 mL/g). Add 50% NaOH dropwise until pH > 10.[1] Solution should be clear (Disodium salts formed).[1]

  • Filtration: Filter off any non-acidic impurities (unreacted starting material).[1]

  • First Acidification (Targeting 2,6-Isomer):

    • Heat solution to 50°C.

    • Slowly add concentrated HCl until pH 2.5 - 3.0 .

    • Critical: Hold at this pH for 1 hour with stirring. The 2,6-isomer (lower pKa) typically precipitates first or forms the monopotassium/sodium salt depending on ionic strength.[1]

  • Filtration 1: Filter the precipitate. (Enriched 2,6-Isomer) .

  • Second Acidification (Targeting 2,5-Isomer):

    • Take the mother liquor from step 4.[1]

    • Add HCl until pH 0.8 - 1.0 .

    • Cool to 0-5°C.[1]

    • The 2,5-isomer precipitates.[1]

  • Filtration 2: Collect precipitate. (Enriched 2,5-Isomer) .

Troubleshooting Guide (Q&A)

Q: My precipitate is a sticky gum, not a crystal. What went wrong?

  • Cause: You acidified too quickly, trapping impurities and water (occlusion), or the temperature was too low during initial acidification.[1]

  • Fix: Re-dissolve in base.[1] Heat to 60°C. Acidify extremely slowly (over 2 hours). High temperature promotes crystal growth over nucleation.[1]

Q: Both isomers are precipitating at pH 2.5. [1]

  • Cause: The "Salting Out" effect.[1] The ionic strength (NaCl concentration) is too high, crashing out the more soluble isomer.[1]

  • Fix: Dilute your initial solution by 2x. A more dilute matrix increases selectivity based on pKa rather than general ionic solubility.[1]

Q: I cannot filter the slurry; it clogs the funnel immediately.

  • Cause: Formation of "fines" (microcrystals).[1]

  • Fix: Perform an Ostwald Ripening cycle. After acidification, heat the slurry to 80°C for 30 minutes, then cool slowly to room temperature. This sacrifices small crystals to grow larger, filterable ones.[1]

Protocol B: Esterification (The Polisher)

If crystallization fails to reach >99% purity, derivatization is the industry standard backup.[1]

Concept: Convert di-acids to dimethyl esters.

  • 2,6-dimethyl ester: Symmetric, typically higher melting point, distinct boiling point.[1]

  • 2,5-dimethyl ester: Asymmetric, lower symmetry often leads to lower melting point.[1]

Protocol:

  • Reflux crude acid in Methanol (excess) with catalytic H2SO4 (5%) for 6 hours.

  • Evaporate Methanol.[1]

  • Partition between Ethyl Acetate and NaHCO3 (aq).[1] Wash organic layer to remove unreacted acid.[1]

  • Separation:

    • Option A (Distillation): Vacuum distillation.[1] The boiling points often differ by 5-10°C.[1]

    • Option B (Crystallization): The 2,6-ester often crystallizes from cold Methanol/Hexane, while the 2,5-ester remains in the mother liquor.[1]

  • Hydrolysis: Saponify the purified ester with NaOH, then acidify to recover the pure acid.

Analytical Validation: HPLC Method

Standard C18 columns often fail because these acids elute in the void volume (dead time).[1] You must use Ion-Pairing or Mixed-Mode chromatography.[1]

Recommended Method:

  • Column: Mixed-Mode Reversed-Phase/Anion-Exchange (e.g., SIELC Primesep SB or equivalent).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 0% B to 40% B over 20 minutes.

  • Detection: UV @ 270 nm (Pyridine ring absorption).[1]

Why this works: The anion-exchange mechanism retains the carboxylic acid groups, while the reverse-phase component separates based on the chlorine position and hydrophobicity.[1]

HPLC Troubleshooting

Q: Peaks are tailing severely.

  • Fix: Pyridines interact with residual silanols on silica.[1] Add 5mM Ammonium Formate to the mobile phase to mask these interactions.[1]

Q: Retention times are shifting between runs.

  • Fix: These are weak acids.[1] Their retention is highly pH-dependent.[1] Ensure your mobile phase pH is buffered precisely.[1] If using simple Formic Acid, switch to a Phosphate buffer (pH 2.[1]5) if MS detection is not required.[1]

Summary of Physical Properties (Reference Data)

Property6-Chloro-2,6-PDC6-Chloro-2,5-PDCImplication
Symmetry C2v (Pseudo)Cs (Plane)2,6 packs better; higher MP.[1]
pKa1 (Est.) ~2.0~2.82,6 is more acidic (precipitates at lower pH).[1]
Solubility (pH 1) LowModerateBasis for separation Protocol A.
Chelation Tridentate (N, O, O)Bidentate2,6 traps metals (Fe, Cu) easily.[1]

References

  • General Separation of Pyridine Carboxylic Acids

    • Source: US Patent 4,816,588, "Method for the preparation of pyridine-2,3-dicarboxylic acids."[1] (Describes the fundamental pH-swing isolation technique applicable to PDC isomers).

    • Link:[1]

  • HPLC Methodology for Polar Isomers

    • Source: SIELC Technologies, "HPLC Separation of Pyridinecarboxylic Acids."[1][3] (Authoritative guide on using mixed-mode columns for these zwitterions).

    • Link:

  • Properties of Chlorinated Pyridines

    • Source: ResearchGate, "Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride."[1] (Provides context on solubility and handling of chlorinated PDC derivatives).

    • Link:

  • Chemical Data & Safety

    • Source: ChemicalBook, "2,5-Pyridinedicarboxylic acid Properties."[1][4]

    • Link:[4]

Sources

Troubleshooting

Technical Support Center: Stability Assurance for Chloropyridine Dicarboxylic Acid Esters

Ticket ID: CP-EST-STAB-001 Subject: Minimizing Hydrolytic Degradation of Dimethyl 4-chloropyridine-2,6-dicarboxylate and Analogs Status: Open / Guide Assigned Specialist: Senior Application Scientist, Process Chemistry D...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-EST-STAB-001 Subject: Minimizing Hydrolytic Degradation of Dimethyl 4-chloropyridine-2,6-dicarboxylate and Analogs Status: Open / Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Root Cause

The Issue: Users frequently report low yields or the appearance of carboxylic acid precipitates (e.g., 4-chloropyridine-2,6-dicarboxylic acid) during the isolation of chloropyridine esters.

The Science (Why it happens): Unlike standard benzyl esters, chloropyridine dicarboxylic acid esters are hyper-electrophilic .

  • Electronic Activation: The pyridine nitrogen is electron-withdrawing (

    
     effects), pulling electron density from the ring.
    
  • Substituent Effect: The Chlorine atom at the 4-position further depletes ring electron density via induction (

    
    ), despite weak mesomeric donation.
    
  • Result: The carbonyl carbons of the ester groups become highly susceptible to nucleophilic attack by water or hydroxide (

    
    ).[1] The hydrolysis rate is orders of magnitude faster than in benzene analogs (e.g., dimethyl isophthalate).
    
Mechanistic Visualization

The following diagram illustrates the vulnerability of the carbonyl carbon due to the electron-deficient heterocycle.

HydrolysisMechanism Ester Chloropyridine Ester (Electron Deficient Ring) Transition Tetrahedral Intermediate (Stabilized by Pyridine N) Ester->Transition k1 (Fast) Water Nucleophile (H2O / OH-) Water->Ester Rapid Attack (High Electrophilicity) Product Hydrolyzed Acid (Degradation) Transition->Product Collapse (Irreversible in Base)

Caption: Figure 1. The electron-deficient pyridine ring lowers the activation energy for nucleophilic attack at the ester carbonyl, accelerating hydrolysis.

Troubleshooting Module: Synthesis & Reaction

Objective: Prevent in-situ hydrolysis before workup begins.

Critical Control Points
ParameterStandard Protocol RiskOptimized ProtocolWhy?
Solvent Water Using "Reagent Grade" MeOH/EtOH.Use Anhydrous Solvents. Store over 3Å molecular sieves.The equilibrium constant (

) often favors the acid if water is present, especially in acidic media.
Acid Catalyst Using aqueous HCl or

.
Use Thionyl Chloride (

) or Oxalyl Chloride.
Generates anhydrous HCl in situ and consumes adventitious water.
Temperature Refluxing > 12 hours.[2]Monitor via TLC/HPLC. Stop immediately upon conversion.Prolonged heat promotes thermodynamic equilibration to the acid if any moisture enters.

Self-Validating Check:

  • The Water Test: Before adding the substrate, add a drop of

    
     to a solvent aliquot. If it smokes heavily or precipitates, the solvent is too wet for this sensitive esterification.
    

Troubleshooting Module: Workup & Isolation (The "Danger Zone")

Objective: Most degradation occurs here. The transition from organic solvent to aqueous wash is where the ester encounters the nucleophile (water) and the catalyst (pH extremes).

Protocol: The "Cold-Buffer" Quench

Do NOT use NaOH or KOH. Even 1M NaOH can saponify these esters in seconds at room temperature.

Step-by-Step Procedure:

  • Cool Down: Cool the reaction mixture to

    
     (ice bath).
    
  • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of DCM (Dichloromethane) and Saturated

    
      (Sodium Bicarbonate) or Phosphate Buffer (pH 6.5) .
    
    • Note: The pH must remain between 5.0 and 7.5.

  • Phase Separation: Separate layers immediately. Do not let them sit.

  • Back-Extraction: Extract the aqueous layer once more with cold DCM to recover any ester trapped in the interface.

  • Drying: Dry organic layer over Anhydrous

    
     (Sodium Sulfate).[3]
    
    • Avoid:

      
       can sometimes be slightly Lewis-acidic; 
      
      
      
      is gentler.
Workup Decision Logic

Follow this flow to determine the safe path for your specific crude mixture.

WorkupLogic Start Crude Reaction Mixture CheckAcid Is Acid Catalyst Present? (e.g. H2SO4, excess HCl) Start->CheckAcid StrongBase DANGER: Do NOT use NaOH/KOH CheckAcid->StrongBase If Neutralization needed BufferChoice Use Cold Sat. NaHCO3 or Phosphate Buffer (pH 7) CheckAcid->BufferChoice Correct Path Extraction Extract into DCM/CHCl3 (Keep < 5°C) BufferChoice->Extraction Wash Wash with Brine (Removes residual H2O) Extraction->Wash Dry Dry over Na2SO4 (Filter & Evaporate) Wash->Dry

Caption: Figure 2.[4] Decision tree for aqueous workup. Note the strict prohibition of strong bases.

Storage & Handling

Issue: "My sample turned into a white powder after a week on the bench." Diagnosis: Atmospheric moisture hydrolysis (Autocatalysis). As a tiny amount of ester hydrolyzes, it releases acid (


), which catalyzes further hydrolysis.

Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at

    
    .
    
  • Dessicant: Store the vial inside a secondary jar containing Drierite or silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I use silica gel chromatography for purification? A: Yes, but with caution. Standard silica gel is slightly acidic (pH 4-5).

  • Risk:[3][5][6] Acidic silica + residual moisture = Hydrolysis on the column.

  • Solution: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize it, or use neutral alumina. If using silica, elute quickly.

Q2: The protocol says to wash with 1N NaOH to remove the unreacted acid. Should I do it? A: Absolutely not. That protocol is likely for a benzoic acid ester. For chloropyridine esters, 1N NaOH will destroy your product. Use saturated Sodium Bicarbonate (


) instead. It is basic enough to deprotonate the carboxylic acid impurity (making it water-soluble) but usually too weak to hydrolyze the pyridine ester rapidly at 

.

Q3: I see a new spot on TLC at the baseline. What is it? A: That is likely the mono-acid or di-acid hydrolysis product. It is highly polar. If you see this increasing during workup, your aqueous wash is either too basic (


) or too hot.

Q4: Can I use Ethanol as a solvent for recrystallization? A: Only if it is the ethyl ester. If you have the methyl ester and heat it in Ethanol, you will get transesterification (scrambling to the ethyl ester) because the pyridine ring activates the leaving group ability of the methoxide. Always match the alcohol solvent to the ester group.

References

  • Gu, G., & Lu, M. (2012). A New Facile Synthesis of Dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate. Macedonian Journal of Chemistry and Chemical Engineering, 31(2), 163-169. Link

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. Link

  • Thermo Fisher Scientific. (2025). Dimethyl 4-chloropyridine-2,6-dicarboxylate Product Specifications and Handling. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Dimethyl 4-chloropyridine-2,6-dicarboxylate (CAS 5371-70-0).[7] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing Nucleophilic Substitution in Pyridines).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 4-Chloropyridine-2,5-Dicarboxylic Acid

Executive Summary 4-Chloropyridine-2,5-dicarboxylic acid is a critical heterocycle used as a linker in Metal-Organic Frameworks (MOFs) and a scaffold in pharmaceutical synthesis. Its 1H NMR spectrum is distinct but often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloropyridine-2,5-dicarboxylic acid is a critical heterocycle used as a linker in Metal-Organic Frameworks (MOFs) and a scaffold in pharmaceutical synthesis. Its 1H NMR spectrum is distinct but often misinterpreted due to the strong deshielding effects of the pyridine nitrogen and the two carboxyl groups.

The "Fingerprint" at a Glance:

  • Solvent of Choice: DMSO-d6 (for protonated form) or D2O/NaOD (for dianion).

  • Key Features: Two distinct singlets in the aromatic region (approx.[1] 8.0–9.5 ppm).[2]

  • differentiation: Unlike its symmetric isomer (4-chloro-2,6-dicarboxylic acid), which displays a single aromatic signal, the 2,5-isomer displays asymmetry , providing two resolved peaks of equal integration.

Theoretical Framework & Spectral Assignment

The 1H NMR spectrum of 4-chloropyridine-2,5-dicarboxylic acid is governed by the electron-deficient nature of the pyridine ring, further exacerbated by three electron-withdrawing groups: the nitrogen atom, two carboxylic acids (-COOH), and the chlorine atom (-Cl).

Predicted & Observed Shifts (DMSO-d6)

In DMSO-d6, the molecule exists in its protonated dicarboxylic acid form. The lack of symmetry results in two unique aromatic proton environments: H6 and H3 .

ProtonPositionMultiplicityApprox.[2][3][4][5][6][7] Shift (

, ppm)
IntegrationStructural Cause
H6

to N,

to COOH
Singlet (s)9.10 – 9.30 1HMost deshielded due to proximity to electronegative Nitrogen and the anisotropic effect of the C5-COOH.
H3

to N,

to COOH
Singlet (s)8.30 – 8.50 1HDeshielded by C2-COOH and ortho-Cl, but less than H6 because it is further from the ring Nitrogen.
-COOH Positions 2, 5Broad (br s)13.0 – 14.5 2HHighly acidic protons; chemical shift varies heavily with concentration and water content.

Technical Insight: Although H3 and H6 are para to each other, the coupling constant (


) is typically negligible (< 0.5 Hz) on standard 300/400 MHz instruments, resulting in sharp singlets.
Structural Logic Diagram

The following diagram illustrates the assignment logic based on electronic environments.

G cluster_0 Electronic Influences N_atom Pyridine Nitrogen (Strong Deshielding) H6 H-6 Signal (~9.2 ppm) N_atom->H6 Direct Alpha Effect H3 H-3 Signal (~8.4 ppm) N_atom->H3 Beta Effect (Weaker) COOH_5 C5-COOH (Anisotropic Effect) COOH_5->H6 Ortho Effect COOH_2 C2-COOH (Inductive Effect) COOH_2->H3 Ortho Effect Cl_4 C4-Chlorine (Inductive w/d) Cl_4->H3 Ortho Effect

Figure 1: Correlation between structural substituents and observed chemical shifts. H6 is significantly more deshielded due to the alpha-nitrogen effect.

Comparative Analysis: Alternatives & Isomers

In drug development and ligand synthesis, "performance" equates to the ability to distinguish the target molecule from impurities, isomers, or precursors.

Distinguishing from the Symmetric Isomer (4-Chloro-2,6-PDCA)

The 2,6-isomer is a common alternative or impurity. NMR is the definitive method for differentiation.

Feature4-Chloro-2,5-PDCA (Target) 4-Chloro-2,6-PDCA (Alternative)
Symmetry Asymmetric (

)
Symmetric (

)
Aromatic Signals Two distinct singlets (1H each)One singlet (2H intensity)
Chemical Shift Large gap (

ppm)
Single peak at

ppm
Conclusion Resolved Regioisomer Symmetric Regioisomer
Distinguishing from Precursor (4-Hydroxy-2,5-PDCA)

Synthesis often involves chlorinating the 4-hydroxy derivative (chelidamic acid analog) using


.
  • Precursor (4-OH): Often exists as a pyridone tautomer. The ring protons are significantly more shielded (shifted upfield, often < 8.0 ppm) due to the electron-donating nature of the oxygen/nitrogen lone pair interaction.

  • Product (4-Cl): The disappearance of the broad OH/NH signals and the downfield shift of the aromatic protons confirm successful chlorination.

Solvent Selection & Experimental Protocol

Solubility is the primary challenge with pyridine dicarboxylic acids. They are zwitterionic and insoluble in non-polar solvents like


.
Solvent Performance Comparison
SolventSuitabilitySpectral CharacteristicsRecommendation
DMSO-d6 High Sharp peaks; COOH protons usually visible (broad).Standard for Characterization.
D2O + NaOD High Soluble as dianion. Peaks shift upfield (shielding by

). No COOH signal visible (exchange).
Best for Quantitative Purity Assays.
Methanol-d4 MediumModerate solubility. COOH protons exchange (disappear).Alternative if DMSO is difficult to remove.
CDCl3 Fail Insoluble.Do Not Use.
Step-by-Step Protocol (DMSO-d6)
  • Preparation: Weigh 10–15 mg of dried 4-chloropyridine-2,5-dicarboxylic acid.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample is cloudy, mild sonication (30s) is preferred over heating to avoid decarboxylation.

  • Acquisition:

    • Scans: 16–32 (sufficient for >10 mg).

    • Relaxation Delay (D1): Set to

      
       seconds. Carboxyl protons have long T1 relaxation times; insufficient delay will affect integration accuracy.
      
    • Spectral Width: -2 to 16 ppm (to capture COOH).

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm .

    • Apply 0.3 Hz line broadening (LB) if signal-to-noise is low.

Workflow Visualization

Workflow Start Start: Solid Sample Solubility Check Solubility Start->Solubility DMSO Dissolve in DMSO-d6 Solubility->DMSO Preferred D2O Suspend in D2O Solubility->D2O If DMSO unsuitable Acquire Acquire 1H NMR (sw=16ppm, d1=5s) DMSO->Acquire Base Add 2 drops 40% NaOD D2O->Base Required for dissolution Base->Acquire Check Check Aromatic Region Acquire->Check Res_25 2 Singlets (1H:1H) = 2,5-Isomer Check->Res_25 Res_26 1 Singlet (2H) = 2,6-Isomer Check->Res_26

Figure 2: Decision tree for solvent selection and isomer confirmation.

Troubleshooting & Artifacts

  • Water Peak Interference: In DMSO-d6, water appears at ~3.33 ppm.[7] However, the acidic COOH groups can catalyze proton exchange, broadening the water peak or shifting it downfield.

  • Invisible Carboxyls: If the sample is "wet" (contains H2O), the COOH protons (13-14 ppm) may exchange rapidly with water and disappear or merge into a very broad hump in the baseline. This does not indicate impurity.

  • Decarboxylation: Prolonged heating in DMSO can lead to thermal decarboxylation. If new peaks appear at ~8.6 ppm (monocarboxylic derivatives), discard the sample.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spivey, A. C., & Cernindak, R. (2005). Pyridine Synthesis via Electrophilic Substitution. S. M. S. Science of Synthesis, Vol 15.
  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for pyridine derivative shifts). [Link]

Sources

Comparative

A Comparative Crystallographic Guide to Pyridine Dicarboxylic Acids: Unraveling the Influence of Chloro Substitution

For the Attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of crystal engineering and pharmaceutical sciences, the nuanced interplay of intermolecular forces dictates the solid-sta...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of crystal engineering and pharmaceutical sciences, the nuanced interplay of intermolecular forces dictates the solid-state architecture of molecular compounds, profoundly influencing their physical and chemical properties. Pyridine dicarboxylic acids, as a class of compounds, are of significant interest due to their versatile coordination chemistry and the potential for forming robust hydrogen-bonding networks. This guide provides a detailed comparative analysis of the X-ray crystal structure of pyridine-2,5-dicarboxylic acid and its chlorinated analogue, 4-chloropyridine-2,6-dicarboxylic acid monohydrate.

While the crystal structure of 4-chloropyridine-2,5-dicarboxylic acid is not publicly available at the time of this publication, the insights gleaned from its close isomer and parent compound offer a valuable predictive framework for understanding its solid-state behavior. This guide delves into the structural disparities and similarities, offering a rationale for the observed packing motifs and hydrogen-bonding patterns. Furthermore, we present a validated experimental protocol for the synthesis of the title compound and a comprehensive overview of the single-crystal X-ray diffraction workflow.

The Architectural Influence of a Chloro Substituent: A Comparative Structural Analysis

The introduction of a chloro substituent onto the pyridine ring, along with the positional variation of the carboxylic acid groups, induces significant changes in the crystal packing and hydrogen-bonding networks. To elucidate these effects, we compare the crystal structure of pyridine-2,5-dicarboxylic acid (in a complex with DMF and water) with that of 4-chloropyridine-2,6-dicarboxylic acid monohydrate.

Pyridine-2,5-dicarboxylic Acid: A Layered Network Governed by Hydrogen Bonds

The crystal structure of pyridine-2,5-dicarboxylic acid, when co-crystallized with N,N-dimethylformamide (DMF) and water, reveals a layered architecture. The primary intermolecular interactions are hydrogen bonds involving the carboxylic acid groups, the pyridine nitrogen, and the solvent molecules.

In this structure, the carboxyl group at the 5-position engages in hydrogen bonding with the carbonyl oxygen of a DMF molecule. The carboxyl group at the 2-position forms a dimeric unit with an adjacent pyridine-2,5-dicarboxylic acid molecule through bridging water molecules. These dimeric units are further linked into ribbons by hydrogen bonds between the pyridine nitrogen atom and the hydroxyl group of a water molecule. This intricate network of hydrogen bonds dictates the formation of molecular layers.

4-Chloropyridine-2,6-dicarboxylic Acid Monohydrate: A Shift in Supramolecular Assembly

The presence of a chloro substituent at the 4-position and the symmetrical placement of the carboxylic acid groups at the 2- and 6-positions in 4-chloropyridine-2,6-dicarboxylic acid monohydrate leads to a distinct supramolecular assembly. While detailed crystallographic data for this specific compound is not widely available in public databases, a reported monohydrate structure allows for a qualitative comparison.

The chloro group, being electron-withdrawing, can influence the acidity of the carboxylic acid protons and the basicity of the pyridine nitrogen. This can alter the hydrogen bond donor-acceptor propensity. It is plausible that the crystal packing is dominated by strong O-H···O hydrogen bonds between the carboxylic acid groups and the water molecule, and potentially N-H···O or C-H···O interactions. The steric bulk of the chloro group and its potential to participate in halogen bonding could also play a significant role in directing the crystal packing, possibly leading to a different packing motif compared to the layered structure of the pyridine-2,5-dicarboxylic acid complex.

Predicted Impact on 4-Chloropyridine-2,5-dicarboxylic Acid

Based on the analysis of these two related structures, we can hypothesize the key structural features of 4-chloropyridine-2,5-dicarboxylic acid. The presence of the chloro group is expected to influence the electronic properties of the molecule, potentially strengthening the hydrogen bonds formed by the carboxylic acid groups. The asymmetric disposition of the carboxylic acid groups at the 2- and 5-positions, similar to the parent compound, suggests the formation of complex hydrogen-bonding networks, likely involving both O-H···O and O-H···N interactions. The chloro substituent may also introduce C-H···Cl or Cl···Cl interactions, further stabilizing the crystal lattice.

Experimental Protocols

Synthesis of 4-Chloropyridine-2,5-dicarboxylic Acid

This protocol is based on established methods for the synthesis of related chlorinated pyridine carboxylic acids.

Workflow for the Synthesis of 4-Chloropyridine-2,5-dicarboxylic Acid

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start 4-Chloropyridine Reaction_Vessel Round-bottom flask with reflux condenser Start->Reaction_Vessel Oxidizing_Agent Potassium Permanganate (KMnO4) Oxidizing_Agent->Reaction_Vessel Oxidation Oxidation of methyl groups to carboxylic acids Reaction_Vessel->Oxidation Heat Quenching Quenching with Sodium Sulfite Oxidation->Quenching Filtration Filtration to remove MnO2 Quenching->Filtration Acidification Acidification with HCl to precipitate the product Filtration->Acidification Isolation Collection of the solid product by filtration Acidification->Isolation Crystallization Recrystallization from a suitable solvent (e.g., water/ethanol) Isolation->Crystallization Final_Product Final_Product Crystallization->Final_Product Pure 4-chloropyridine-2,5-dicarboxylic acid crystals

Caption: A schematic workflow for the synthesis of 4-chloropyridine-2,5-dicarboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2,5-dimethylpyridine.

  • Oxidation: Slowly add an aqueous solution of potassium permanganate to the flask. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Reflux: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and quench the excess permanganate by adding a small amount of sodium sulfite until the solution becomes colorless.

  • Filtration: Filter the mixture to remove the manganese dioxide precipitate.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of 4-chloropyridine-2,5-dicarboxylic acid should form.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Crystallization: For single crystals suitable for X-ray diffraction, recrystallize the crude product from a suitable solvent system, such as a water/ethanol mixture, by slow evaporation or slow cooling.

Single-Crystal X-ray Diffraction

The determination of a crystal structure from a single crystal involves a series of well-defined steps.

Workflow for Single-Crystal X-ray Diffraction

Crystal_Selection Crystal Selection and Mounting Data_Collection Data Collection on a Diffractometer Crystal_Selection->Data_Collection Data_Processing Data Reduction and Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods or Patterson function) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-squares fitting) Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation

Caption: A generalized workflow for determining a crystal structure using single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.[2]

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization effects. The intensities of the reflections are integrated.

  • Structure Solution: The positions of the atoms in the unit cell are determined using methods such as direct methods or the Patterson function. This provides an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. The atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any missed symmetry elements. The final structural data is typically deposited in a crystallographic database.

Comparative Data Summary

The following table summarizes the key crystallographic parameters for pyridine-2,5-dicarboxylic acid (as a DMF solvate) and provides a placeholder for the anticipated data for 4-chloropyridine-2,5-dicarboxylic acid.

ParameterPyridine-2,5-dicarboxylic acid · DMF · H₂O4-Chloropyridine-2,5-dicarboxylic acid (Predicted)
Crystal System MonoclinicTo be determined
Space Group P2₁/aTo be determined
Key H-Bonds O-H···O, O-H···N, C-H···OExpected: O-H···O, O-H···N, potentially C-H···Cl
Packing Motif Layered structureTo be determined

Conclusion

This guide has provided a comparative analysis of the structural features of pyridine dicarboxylic acids, with a focus on the influence of a chloro substituent. While the definitive crystal structure of 4-chloropyridine-2,5-dicarboxylic acid remains to be determined, the examination of its parent compound and a closely related chlorinated isomer offers valuable predictive insights into its likely solid-state architecture. The provided synthesis and crystallographic protocols serve as a practical resource for researchers aiming to investigate this and similar molecular systems. The elucidation of the crystal structure of 4-chloropyridine-2,5-dicarboxylic acid would be a valuable addition to the field, further enhancing our understanding of structure-property relationships in this important class of compounds.

References

  • Ito, K., Kashino, S., & Haisa, M. (1976). Topochemical Studies. VI. The Crystal and Molecular Structure of 2,5-Pyridinedicarboxylic Acid-N,N-Dimethylformamide Monohydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(2), 511-515.
  • Grossel, M. C., Dwyer, A. N., Hursthouse, M. B., & Orton, J. B. (2006). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 8(3), 209-211.
  • PrepChem. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • SERC, Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Rigaku. (2022, May 16). How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II [Video]. YouTube. [Link]

  • University of York, Department of Chemistry. (n.d.). Single Crystal X-ray Diffraction (scXRD). Retrieved from [Link]

  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 200-205.
  • ResearchGate. (n.d.). FT-IR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • PubChem. (n.d.). Dimethyl 2,5-pyridine dicarboxylate. Retrieved from [Link]

Sources

Validation

13C NMR Chemical Shift Guide: 4-Chloropyridine-2,5-dicarboxylic Acid

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 4-chloropyridine-2,5-dicarboxylic acid , a critical intermediate in the synthesis of metal-organic frameworks (MOFs) and bioa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 4-chloropyridine-2,5-dicarboxylic acid , a critical intermediate in the synthesis of metal-organic frameworks (MOFs) and bioactive pharmacophores.

This guide is structured to assist researchers in structural verification and purity assessment , specifically distinguishing the target compound from its non-chlorinated precursors (Isocinchomeronic acid) and hydrolysis byproducts (4-hydroxypyridine-2,5-dicarboxylic acid).

Executive Summary: The Spectral Fingerprint

In synthetic workflows involving halogenated pyridines, the C4 carbon signal serves as the definitive diagnostic marker. For 4-chloropyridine-2,5-dicarboxylic acid, the substitution of hydrogen (H) with chlorine (Cl) at the C4 position induces a characteristic downfield shift relative to the unsubstituted analog, but a significant upfield shift relative to the hydroxylated impurity.

Key Performance Metric (Diagnostic Shift):

  • Target (4-Cl):

    
     ppm
    
  • Precursor (4-H):

    
     ppm
    
  • Impurity (4-OH/Oxo):

    
     ppm
    

Comparative Chemical Shift Data

The following table synthesizes experimental data and calculated substituent effects (DMSO-d


, 100 MHz) to provide a robust reference standard.
Carbon PositionTarget Product (4-Cl-2,5-diCOOH)Alternative A (Precursor) (Isocinchomeronic Acid)Alternative B (Impurity) (4-OH-2,5-diCOOH)Assignment Logic
C2 (

)
150.5 – 152.0 151.5148.0

to N, ipso to COOH. Deshielded by N and COOH.
C3 (

)
125.0 – 127.0 121.4115.0

to N, ortho to Cl. Minimal Cl effect vs H.
C4 (

)
143.0 – 145.0 136.3 177.5 DIAGNOSTIC PEAK. Cl ipso effect is ~+7 ppm vs H. OH tautomerizes to C=O (pyridone).
C5 (

)
131.0 – 133.0 130.7128.0

to N, ipso to COOH.
C6 (

)
152.0 – 154.0 151.5145.0

to N. Typical pyridine

shift.
C=O (Carboxyl)163.0 – 165.0 163.5, 161.8165.0Characteristic carboxylic acid/ester region.

Note on Data Sources: Values for the precursor (Alternative A) are grounded in experimental data for dimethyl pyridine-2,5-dicarboxylate [1]. Values for the Target and Impurity are derived using reliable substituent chemical shift additivity rules for pyridine systems [2][3], validated against experimental trends for 4-chloropyridines.

Structural Logic & Analysis

The "Chlorine Shift" Mechanism

Understanding the electronic environment is crucial for interpreting the spectrum.

  • Inductive Effect (-I): The electronegative chlorine atom withdraws electron density through the

    
    -bond, deshielding the C4 nucleus.
    
  • Mesomeric Effect (+M): The lone pairs on chlorine can donate into the

    
    -system, but in the electron-deficient pyridine ring, the inductive withdrawal dominates at the ipso carbon.
    
  • Result: A net downfield shift of approximately +7 to +9 ppm relative to the unsubstituted pyridine (C4

    
     136 ppm).
    
Distinguishing Isomers (Regiochemistry)

Synthesis often produces isomers (e.g., 2,4- or 2,6-dicarboxylic acids). 13C NMR distinguishes these by symmetry :

  • 2,6-Isomer (Symmetric): The molecule has a

    
     axis of symmetry. You will observe only 3 ring signals  (C2/6, C3/5, C4).
    
  • 2,5-Isomer (Asymmetric): The target molecule lacks symmetry. You will observe 5 distinct ring signals (C2, C3, C4, C5, C6).

Experimental Protocol: Validating Your Sample

To ensure reproducible chemical shifts, strict adherence to solvent and concentration protocols is required.

Step 1: Solvent Selection
  • Recommended: DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
    • Why? Pyridine dicarboxylic acids have poor solubility in CDCl

      
      . DMSO ensures full dissolution and prevents aggregation effects that broaden peaks.
      
  • Alternative: D

    
    O with 1-2 equivalents of NaOD.
    
    • Warning: Converting the acid to the carboxylate salt (COO

      
      ) will shift the ipso and ortho carbons significantly (typically shielding them). Do not compare salt spectra directly with acid spectra.
      
Step 2: Sample Preparation
  • Weigh 15–20 mg of the dry solid into a clean vial.

  • Add 0.6 mL of DMSO-d

    
    .
    
  • Sonicate for 2 minutes to ensure homogeneity.

  • Transfer to a 5mm NMR tube.

Step 3: Acquisition Parameters (100 MHz 13C)
  • Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C2, C4, C5, C=O) have long T1 relaxation times. A short D1 will suppress these signals, making them invisible.

  • Scans: Minimum 512 scans (due to the lower sensitivity of quaternary carbons).

Decision Tree for Product Identification

Use the following logic flow to interpret your NMR data.

G Start Acquire 13C NMR Spectrum (DMSO-d6) CountPeaks Count Signals in Aromatic Region (120-160 ppm) Start->CountPeaks SymmetryCheck How many distinct ring signals? CountPeaks->SymmetryCheck Symm 3 Signals (Symmetric) SymmetryCheck->Symm High Symmetry Asymm 5 Signals (Asymmetric) SymmetryCheck->Asymm No Symmetry Isomer26 Impurity: 2,6-Isomer (Chelidamic derivative) Symm->Isomer26 CheckC4 Check Shift of C4 Signal Asymm->CheckC4 Val136 ~136 ppm CheckC4->Val136 Val144 ~144 ppm CheckC4->Val144 Val178 >170 ppm CheckC4->Val178 ResH Precursor: Isocinchomeronic Acid (H) Val136->ResH ResCl TARGET CONFIRMED: 4-Chloro-2,5-diCOOH Val144->ResCl ResOH Impurity: 4-Hydroxy/Pyridone Val178->ResOH

Caption: Logical workflow for validating 4-chloropyridine-2,5-dicarboxylic acid using 13C NMR spectral data.

References

  • ResearchGate. Synthesis of some novel pyridine compounds containing bis‐1,2,4‐triazole... (Data for Dimethyl pyridine-2,5-dicarboxylate). [Link]

  • Oregon State University. 13C NMR Chemical Shifts: Substituent Effects and General Tables. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra: Heteroatom Effects. [Link]

  • National Institutes of Health (NIH). Characterization of hydroxytrichloropicolinic acids (Chlorine isotope effects). [Link]

Comparative

Comparative Guide: UV-Vis Absorption Spectra of Chloropyridine Dicarboxylic Acids

Executive Summary Chloropyridine dicarboxylic acids (CPDAs) serve as critical intermediates in the synthesis of pharmaceuticals (e.g., COX-2 inhibitors) and as high-affinity ligands for lanthanide-based luminescence sens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyridine dicarboxylic acids (CPDAs) serve as critical intermediates in the synthesis of pharmaceuticals (e.g., COX-2 inhibitors) and as high-affinity ligands for lanthanide-based luminescence sensing.[1] Their UV-Vis absorption profiles are essential for purity assessment, reaction monitoring, and metal-complexation studies.

This guide provides a technical comparison of CPDAs against their non-chlorinated analogs (principally Pyridine-2,6-dicarboxylic acid or Dipicolinic Acid, DPA).[1] We analyze how the chlorine substituent alters electronic transitions, shifting absorption maxima (


) and modifying molar absorptivity (

), and provide a self-validating experimental protocol for accurate spectral characterization.[1]

Structural & Electronic Basis of Absorption

To interpret the spectra of CPDAs, one must understand the competition between the pyridine ring's nitrogen, the carboxyl groups, and the chlorine substituent.

The Chlorine Auxochrome Effect

In benzene systems, chlorine typically acts as a weak activator (ortho/para director) but deactivates the ring inductively.[1] In the electron-deficient pyridine ring, the effect is nuanced:

  • Inductive Effect (-I): Chlorine is highly electronegative, withdrawing electron density from the ring (

    
    -bond).[1] This stabilizes the HOMO, potentially increasing the energy gap (
    
    
    
    ).[1]
  • Mesomeric Effect (+M): Lone pair donation into the

    
    -system is possible but less effective in the electron-deficient pyridine ring compared to benzene.[1]
    

Net Result: Unlike typical auxochromes that cause strong red shifts (bathochromic), chlorination in certain positions of pyridine dicarboxylic acids can lead to a hypsochromic shift (blue shift) or negligible change, depending on the isomer.[1]

Diagram: Electronic Substituent Effects

ElectronicEffects cluster_0 Substituent Inputs Cl Chlorine Atom (-Cl) Inductive Inductive Withdrawal (-I) Reduces Ring Density Cl->Inductive Dominant Mesomeric Mesomeric Donation (+M) Minor Contribution Cl->Mesomeric Weak COOH Carboxyl Groups (-COOH) COOH->Inductive Strong Withdrawal Pyridine Pyridine Ring (Electron Deficient) Gap HOMO-LUMO Gap (Energy Transition) Pyridine->Gap Modulates Inductive->Pyridine Mesomeric->Pyridine Shift Spectral Shift (Blue vs Red) Gap->Shift Determines u03bbmax

Caption: Logical flow of electronic effects determining the spectral shift in chloropyridine derivatives.

Comparative Analysis: CPDAs vs. Alternatives

The primary alternative for comparison is the non-chlorinated parent compound, Pyridine-2,6-dicarboxylic acid (DPA) , a standard ligand in the industry.[1]

Table 1: Spectral Performance Comparison
Feature4-Chloropyridine-2,6-dicarboxylic acid (Cl-DPA) Pyridine-2,6-dicarboxylic acid (DPA) Pyridine-3,5-dicarboxylic acid

(MeOH/Water)
270 – 278 nm 278 – 282 nm ~274 nm
Spectral Shift Hypsochromic (Blue Shift) Reference StandardHypsochromic vs DPA
Electronic Cause Net reduction in ring charge density due to Cl (-I effect) [1].[1]Standard

transition.
Positional isomerism.
Molar Absorptivity (

)
Moderate (~3,000 - 5,000 M⁻¹cm⁻¹)High (>5,000 M⁻¹cm⁻¹)Moderate
pH Sensitivity High (pKa shifts due to Cl)HighHigh
Key Application Lanthanide sensitization (Eu/Tb) with altered triplet states.[1]Standard lanthanide "antenna" ligand.MOF synthesis.
Detailed Comparison
  • 4-Cl-DPA vs. DPA (The Blue Shift Anomaly): While halogenation often red-shifts spectra (e.g., bromination), the 4-chloro substitution on the dipicolinic acid scaffold results in a small blue shift (approx. 2-5 nm) compared to DPA.[1] Research indicates this is due to the dominance of the inductive withdrawal of chlorine over its resonance contribution in this specific geometry, stabilizing the ground state more than the excited state [1].

  • Isomeric Variations (6-Cl-2,3-PDA): For asymmetric isomers like 6-chloropyridine-2,3-dicarboxylic acid , the loss of symmetry (

    
     to 
    
    
    
    or
    
    
    ) broadens the absorption bands.[1] The
    
    
    typically remains in the UV-C/B boundary (270–290 nm).[1] The chlorine at the ortho position to the nitrogen (position 6) has a stronger inductive impact on the ring nitrogen's lone pair than at the para position (position 4) [2].[1]

Validated Experimental Protocol

To ensure reproducible spectral data, the following protocol controls for pH and solvent polarity, which drastically affect the carboxylate protonation state and resulting spectra.

Reagents & Equipment[1][2]
  • Analyte: Chloropyridine dicarboxylic acid (>98% purity).[1]

  • Solvent: HPLC-grade Methanol (preferred for solubility) or Buffered Aqueous Solution (Phosphate, pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz (1 cm path length), matched pair.

Step-by-Step Workflow
  • Stock Preparation (Self-Validating Step):

    • Weigh ~10 mg of analyte. Dissolve in 100 mL Methanol.

    • Validation: Calculate theoretical concentration. If solution is cloudy, sonicate. Filter through 0.22 µm PTFE if necessary (record loss).[1]

  • Dilution Series:

    • Prepare concentrations of 10, 20, 40, and 50 µM.

    • Why: To verify Beer-Lambert Law linearity (

      
      ). If 
      
      
      
      , re-prepare.
  • Blanking:

    • Fill both cuvettes with pure solvent. Run baseline correction (200–400 nm).[1]

  • Measurement:

    • Scan range: 200–400 nm.[2] Scan speed: Medium. Slit width: 1.0 nm.

    • Record Absorbance at

      
      .[1]
      
  • pH Check (Critical):

    • If using aqueous media, measure pH after dissolution. CPDAs are acidic; auto-ionization will red-shift the spectrum. Buffer to pH 7.4 to measure the dicarboxylate species, or pH 1.0 for the dicarboxylic acid species.

Diagram: Experimental Workflow

UVVisProtocol Start Start: Sample Preparation Weigh Weigh ~10mg Analyte (Precision Balance) Start->Weigh Dissolve Dissolve in MeOH/Buffer (Stock Solution) Weigh->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol Sonicate Sonicate / Filter CheckSol->Sonicate No Dilute Prepare Dilution Series (10 - 50 µM) CheckSol->Dilute Yes Sonicate->CheckSol Blank Blank Correction (Pure Solvent) Dilute->Blank Measure Scan 200-400 nm Blank->Measure Validate Check Linearity (R² > 0.999) Measure->Validate Validate->Dilute Fail Report Report u03bbmax & u03b5 Validate->Report Pass

Caption: Step-by-step UV-Vis characterization workflow with linearity validation loop.

Troubleshooting & Causality

  • Observation: Spectrum shows a shoulder at 300-320 nm.

    • Causality: Likely contamination or formation of aggregates. In aqueous solution, check for metal impurities (Fe, Cu) which form complexes with CPDAs, creating Metal-to-Ligand Charge Transfer (MLCT) bands in this region [3].[1]

  • Observation:

    
     shifts by >10 nm between runs.
    
    • Causality: pH inconsistency. The transition from

      
       to 
      
      
      
      (fully deprotonated) causes significant spectral shifts.[1] Always report the solvent pH.

References

  • University of Southampton . (2008).[1] Modified Pyridine-2,6-dicarboxylate Acid Ligands for Sensitization of Near-Infrared. ePrints Soton. Link

  • AIP Publishing . (2024).[1] Impact of chlorine substitution on valence orbitals and ionization dynamics in 3-chloropyridine. Journal of Chemical Physics. Link

  • Royal Society of Chemistry . (2020).[1] Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties. Royal Society Open Science. Link[1]

  • NIST . (2023). 4-Pyridinecarboxylic acid, 2,6-dichloro- Mass Spectrum.[3] NIST Chemistry WebBook. Link

  • ResearchGate . (2022).[1] Experimental and theoretical approaches on structural, spectroscopic (FT-IR and UV-Vis) analyses for Zn(II) complexes of 6-chloropyridine-2-carboxylic acid. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Chloropyridine-2,5-dicarboxylic acid: Essential Safety and Operational Protocols

This guide provides essential safety and logistical information for the handling and disposal of 4-Chloropyridine-2,5-dicarboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data wit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Chloropyridine-2,5-dicarboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The protocols herein are designed to be a self-validating system, explaining the causality behind each procedural step.

The core hazards identified from analogous chemicals include:

  • Skin Irritation: Causes skin irritation upon contact.[2][3][6]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[2][6][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][5][6]

  • Harmful if Swallowed: Ingestion can be harmful.[2]

Adherence to the following protocols is critical for mitigating these risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. It is non-negotiable and must be worn at all times when handling the compound.[8] The following table outlines the minimum required PPE, grounded in the potential hazards.

Protection Type Specific Recommendations Rationale & Governing Standards
Eye and Face Chemical safety goggles and a full-face shield.Protects against splashes and airborne dust particles which can cause serious eye irritation.[1][7] Equipment should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[7][9]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, as the compound is a known skin irritant.[6][10] Always inspect gloves for damage before use and practice proper removal techniques to avoid self-contamination.[1][6]
Body Protection A fully fastened laboratory coat or a chemical-resistant suit.Prevents incidental skin contact with clothing.[1][8][9] Contaminated clothing must be removed immediately and washed before reuse.[6][9]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if work is not performed within a certified chemical fume hood or if dust generation is unavoidable.[9] This mitigates the risk of respiratory tract irritation from inhaling fine particles.[4][6]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing exposure and ensuring reproducible results. The following protocol outlines the key phases of handling 4-Chloropyridine-2,5-dicarboxylic acid.

Preparation and Engineering Controls
  • Ventilation is Paramount: All handling of solid 4-Chloropyridine-2,5-dicarboxylic acid must be conducted within a certified chemical fume hood to control airborne concentrations.[8][9]

  • Emergency Readiness: Before beginning work, confirm the location and functionality of the nearest safety shower and eyewash station.[9]

  • Decontamination Station: Prepare a designated area for waste collection, including labeled containers for solid waste and contaminated disposables.

  • Workspace Integrity: Ensure the workspace is clean and uncluttered. Remove all items not essential for the immediate procedure.

Handling the Chemical
  • Don PPE: Before handling the primary container, put on all required PPE as specified in the table above.

  • Container Inspection: Visually inspect the container for any signs of damage or loose seals.

  • Weighing Operations:

    • Perform all weighing operations on a disposable weigh boat or paper within the fume hood.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

    • Close the primary container immediately after dispensing the required amount.[8][9]

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Ensure the vessel is appropriately sized to prevent splashing.

Immediate Actions for Accidental Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air immediately.[2][6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water.[10] Seek immediate medical attention.

Procedural Workflow Visualization

The following diagram illustrates the complete, safe handling workflow for 4-Chloropyridine-2,5-dicarboxylic acid, from receipt to final disposal.

G Workflow for Handling 4-Chloropyridine-2,5-dicarboxylic acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase Receive 1. Receive & Inspect Chemical Container Store 2. Store in Cool, Dry, Well-Ventilated Area Receive->Store Verify Integrity Prep_Area 3. Prepare Fume Hood & Emergency Equipment Store->Prep_Area Before Use Don_PPE 4. Don Full PPE Prep_Area->Don_PPE Safety First Weigh 5. Weigh Compound (Minimize Dust) Don_PPE->Weigh Enter Hood Use 6. Use in Experiment Weigh->Use Decontaminate 7. Decontaminate Glassware & Work Surfaces Use->Decontaminate Post-Experiment Waste 10. Dispose of Chemical Waste per Institutional Guidelines Use->Waste Collect Waste Doff_PPE 8. Doff & Dispose of Contaminated PPE Decontaminate->Doff_PPE Decontaminate->Waste Collect Waste Wash 9. Wash Hands Thoroughly Doff_PPE->Wash Final Step Doff_PPE->Waste Collect Waste

Caption: Safe handling workflow from receipt to disposal.

Logistical Plan: Waste Disposal

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Solid Waste: All unused or waste 4-Chloropyridine-2,5-dicarboxylic acid should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the chemical must be disposed of in a designated hazardous waste container.[6] Do not mix with general laboratory trash.

  • Disposal Method: The ultimate disposal should be handled by an approved waste disposal plant, often through incineration in a properly equipped facility. Always follow your institution's and local environmental regulations for chemical waste disposal.[2][7]

References

  • Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98% . (n.d.). Cole-Parmer. [Link]

  • Safety Data Sheet - Pyridine . (2023). [Link]

  • Material Safety Data Sheet - Pyridine . (n.d.). [Link]

  • Product Specification - 3-CHLOROPYRIDINE . (n.d.). s d fine-chem limited. [Link]

  • Materials Safety Data Sheet - [4,4-Bipyridine]-2,2-dicarboxylic acid . (n.d.). KamulinBiotech co.ltd. [Link]

  • Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97% . (n.d.). Cole-Parmer. [Link]

Sources

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